Spermine NONOate
Beschreibung
Eigenschaften
IUPAC Name |
[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVYBUMQUAJDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCN)[N+](=NO)[O-])CNCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Spermine NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157) NONOate, a diazeniumdiolate, is a well-characterized nitric oxide (NO) donor widely utilized in biomedical research to investigate the multifaceted roles of NO in various physiological and pathophysiological processes. Its predictable and pH-dependent decomposition to release NO makes it a valuable tool for controlled NO delivery in in vitro and in vivo experimental settings. This technical guide provides an in-depth exploration of the core mechanism of action of Spermine NONOate, detailing its chemical properties, the kinetics of NO release, the primary signaling pathways it activates, and comprehensive experimental protocols for its study.
Physicochemical Properties and Nitric Oxide Release Kinetics
This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a water-soluble compound that spontaneously decomposes under physiological conditions to release nitric oxide.[1][2] This decomposition is a pH-dependent, first-order process.[1][2] The rate of NO release is a critical factor in its biological effects and has been well-characterized.
Quantitative Data on this compound Decomposition and NO Release
| Parameter | Value | Conditions | Reference(s) |
| Molecular Formula | C₁₀H₂₆N₆O₂ | - | |
| Molecular Weight | 262.35 g/mol | - | [3] |
| Half-life (t½) | ~39 minutes | 37°C, pH 7.4 | [3] |
| Half-life (t½) | ~230 minutes | 22-25°C, pH 7.4 | [3] |
| Moles of NO Released per Mole of Parent Compound | Approximately 1.7 - 2.0 | pH 7.4, 37°C | [3][4] |
| First-order Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [4] |
| Decomposition Activation Energy | ~100 kJ/mol | - | [4] |
Core Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound is mediated by the nitric oxide it releases. NO, a highly reactive and diffusible gaseous molecule, plays a crucial role in cell signaling by interacting with various molecular targets.
The Canonical cGMP-Dependent Pathway
The most well-established signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.
-
NO Diffusion: Upon release from this compound, NO rapidly diffuses across cell membranes into target cells, such as vascular smooth muscle cells.
-
sGC Activation: In the cytoplasm, NO binds to the heme prosthetic group of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]
-
Downstream Effects: Elevated levels of cGMP act as a second messenger, activating cGMP-dependent protein kinase (PKG).[6] PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation.[7]
Figure 1. The canonical cGMP-dependent signaling pathway activated by this compound-derived NO.
cGMP-Independent Mechanisms
Emerging evidence suggests that NO can also elicit biological responses through pathways independent of cGMP. In some tissues, the relaxation induced by this compound is only partially blocked by sGC inhibitors, indicating the involvement of alternative mechanisms.[7] These include:
-
Activation of Potassium Channels: NO can directly activate calcium-activated potassium channels in the cell membrane, leading to hyperpolarization and subsequent relaxation of smooth muscle.[8]
-
Modulation of Ion Pumps: NO has been shown to activate Na⁺/K⁺-ATPase and sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA), which contribute to lowering intracellular calcium levels.[7]
Figure 2. cGMP-independent signaling pathways modulated by this compound-derived NO.
S-Nitrosylation
Another important cGMP-independent mechanism of NO signaling is S-nitrosylation, the covalent modification of cysteine thiol groups in proteins.[9] This post-translational modification can alter protein function, localization, and stability, thereby regulating a wide range of cellular processes. While the specific protein targets of S-nitrosylation by this compound are context-dependent and an active area of research, this mechanism represents a significant avenue through which NO exerts its effects.
Experimental Protocols
To study the mechanism of action of this compound, a variety of experimental techniques are employed. Below are detailed protocols for key experiments.
Measurement of Nitric Oxide Release
3.1.1. Chemiluminescence Nitric Oxide Analyzer (NOA)
This is the gold standard for real-time, direct measurement of NO release.
-
Principle: The analyzer detects the chemiluminescent reaction between NO and ozone (O₃), which produces excited nitrogen dioxide (NO₂*) that emits light upon decaying to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable alkaline buffer (e.g., 0.01 M NaOH) to prevent premature decomposition.
-
Calibrate the NOA with a known concentration of NO gas.
-
Add a defined volume of deoxygenated physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to the reaction vessel of the NOA.
-
Inject a small volume of the this compound stock solution into the reaction vessel to initiate decomposition.
-
Continuously record the NO concentration over time until the signal returns to baseline.
-
The data can be used to calculate the rate of NO release and the total amount of NO released.
-
3.1.2. Griess Assay for Nitrite (B80452) Quantification
This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).[2][10]
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be measured spectrophotometrically at ~540 nm.[10]
-
Methodology:
-
Prepare a stock solution of this compound.
-
Incubate a known concentration of this compound in a physiological buffer (pH 7.4) at 37°C for various time points.
-
At each time point, take an aliquot of the solution.
-
Add the Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the aliquot.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Figure 3. Experimental workflows for measuring nitric oxide release from this compound.
Assessment of Vasoactivity using Organ Bath
-
Principle: Isolated segments of blood vessels are mounted in an organ bath containing a physiological salt solution (PSS) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). Changes in vascular tone (contraction and relaxation) are measured using an isometric force transducer.[11]
-
Methodology:
-
Isolate a blood vessel (e.g., aorta, mesenteric artery) from a laboratory animal and cut it into rings of 2-3 mm in length.
-
Mount the rings in the organ bath chambers filled with PSS.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Induce a stable contraction using a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of this compound to the bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
To investigate the signaling pathway, the experiment can be repeated in the presence of specific inhibitors, such as an sGC inhibitor (e.g., ODQ) or potassium channel blockers.[12]
-
Conclusion
This compound serves as a reliable and controllable source of nitric oxide for experimental purposes. Its mechanism of action is primarily centered on the release of NO, which subsequently activates the canonical sGC-cGMP signaling pathway, leading to a variety of physiological responses, most notably smooth muscle relaxation. However, the growing body of evidence for cGMP-independent mechanisms, including the modulation of ion channels and pumps, and post-translational modification of proteins via S-nitrosylation, highlights the complexity of NO signaling. A thorough understanding of its release kinetics and the application of appropriate experimental protocols are essential for accurately interpreting the biological effects of this compound in research and drug development.
References
- 1. datapdf.com [datapdf.com]
- 2. biotium.com [biotium.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Spermatozoa Contain Multiple Targets for Protein S-Nitrosylation: An Alternative Mechanism of the Modulation of Sperm Function by Nitric Oxide? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nitric Oxide Donor Properties of Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Spermine (B22157) NONOate, a widely utilized nitric oxide (NO) donor in biomedical research. This document details its physicochemical characteristics, mechanisms of action, and key experimental protocols for its application in scientific studies.
Core Physicochemical and Pharmacokinetic Properties
Spermine NONOate, also known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a water-soluble, crystalline solid that serves as a reliable source of nitric oxide in aqueous solutions.[1][2] Its utility in research is underscored by its predictable, pH-dependent decomposition, which follows first-order kinetics.[3][4] This spontaneous dissociation releases nitric oxide, making it a valuable tool for investigating the physiological and pathological roles of NO.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, facilitating easy comparison and experimental design.
| Property | Value |
| Molecular Weight | 262.35 g/mol [5] (also reported as 262.4 g/mol [1][3]) |
| CAS Number | 136587-13-8[1][3][5] |
| Appearance | White Crystalline Solid[2] |
| Solubility | Soluble in aqueous buffers (e.g., 100 mg/mL)[1][3] |
| Storage Conditions | Store at -20°C to -80°C, desiccated[2][3] |
| Half-life (t½) | - 39 minutes at 37°C, pH 7.4[3][4][6][7] - 230 minutes at 22-25°C, pH 7.4[3][4][6] |
| NO Release Stoichiometry | Approximately 1.7 to 2 moles of NO released per mole of this compound[3][4][8][9] |
| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ at 37°C, pH 7.4[8] |
| EC₅₀ (Vasorelaxation) | 6.2 μM for relaxation of rabbit aorta[10] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for the nitric oxide released from this compound is the activation of soluble guanylate cyclase (sGC). This initiates a signaling cascade that is central to many of the physiological effects of NO, such as vasodilation. However, evidence also suggests the existence of cGMP-independent pathways.
Canonical sGC-cGMP Signaling Pathway
Upon release, nitric oxide diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase. This allosteric activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a physiological response, such as smooth muscle relaxation in blood vessels.[2][9]
Figure 1: Canonical NO/sGC/cGMP signaling pathway activated by this compound.
cGMP-Independent Signaling
Research has demonstrated that this compound can also induce vasorelaxation through mechanisms independent of the sGC-cGMP pathway. These alternative pathways are not blocked by sGC inhibitors like ODQ.[3][9] The proposed cGMP-independent mechanisms include the activation of Na⁺/K⁺-ATPase, sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA), and calcium-activated potassium channels (KCa).[3][9]
Figure 2: cGMP-independent signaling pathways of NO from this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Measurement of Nitric Oxide Release using the Griess Assay
This protocol measures the accumulation of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions, as an indirect measure of NO release.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
Procedure:
-
Preparation of Standards: Prepare a serial dilution of sodium nitrite in PBS (e.g., 0-100 µM) to generate a standard curve.
-
Sample Preparation: Dissolve this compound in cold 10 mM NaOH to create a stock solution (NONOates are more stable at high pH). The final concentration will depend on the experimental requirements.
-
Initiation of NO Release: Dilute the this compound stock solution in PBS (pH 7.4) at 37°C to the desired final concentration. This will initiate the decomposition and release of NO.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the this compound solution.
-
Griess Reaction: a. To 50 µL of each standard and sample in a 96-well plate, add 50 µL of sulfanilamide solution. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm within 30 minutes.
-
Data Analysis: Subtract the absorbance of the blank (PBS only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples.
References
- 1. datapdf.com [datapdf.com]
- 2. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of the nitric oxide/cyclic guanosine monophosphate signaling pathway elicits human sperm chemotaxis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
A Technical Guide to the Biological Half-Life of Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biological half-life of Spermine (B22157) NONOate, a diazeniumdiolate compound widely utilized in biomedical research for its capacity to spontaneously release nitric oxide (NO) under physiological conditions. Understanding its decomposition kinetics is critical for designing experiments and developing therapeutic strategies that leverage the multifaceted roles of NO in cellular signaling.
Introduction to Spermine NONOate
This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a stable complex of spermine and nitric oxide.[1][2] As a member of the NONOate class of NO donors, it is valued for its predictable and controlled release of NO in aqueous solutions.[1][3] The decomposition process is a pH-dependent, first-order reaction that does not require enzymatic activation, making it a reliable tool for studying NO-mediated biological effects.[4][5][6]
Quantitative Data: Half-Life of this compound
The rate of NO release from this compound is fundamentally determined by its half-life (t½), which is sensitive to temperature and pH.[4][5] The data compiled from various studies, primarily in aqueous buffers at physiological pH, is summarized below.
| Temperature (°C) | pH | Half-Life (t½) (minutes) | Decomposition Rate Constant (k) (min⁻¹) | Moles of NO Released per Mole of Compound | Reference |
| 37 | 7.4 | 39 | Not Reported | ~2 | [1][2][4][6][7] |
| 37 | 7.4 | 37 ± 3 | Not Reported | 1.7 - 1.9 | [8] |
| 37 | 7.4 | Not Reported | 0.019 ± 0.002 | 1.7 ± 0.1 | [9][10] |
| 37 | 7.3 | 73 | Not Reported | Not Reported | [11] |
| 22-25 | 7.4 | 230 | Not Reported | ~2 | [4][6] |
Note: The half-life can be calculated from the first-order decomposition rate constant using the formula: t½ = ln(2) / k. Using the rate constant of 0.019 min⁻¹, the calculated half-life is approximately 36.5 minutes, which is consistent with other reported values.
Decomposition Mechanism and Nitric Oxide Release
The decomposition of this compound is initiated by protonation.[12] Under physiological conditions (pH 7.4), the compound spontaneously dissociates to release nitric oxide, leaving behind the original spermine amine.[4][5] This process follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of this compound.[4] Studies have shown that one mole of this compound liberates between 1.7 and 2 moles of NO.[4][6][8][9]
Experimental Protocols for Half-Life Determination
The half-life of this compound is typically determined by monitoring either the disappearance of the parent compound or the appearance of nitric oxide over time.
1. Spectrophotometric Determination of NONOate Decomposition
This method measures the decrease in UV absorbance of the NONOate compound over time.
-
Principle: The diazeniumdiolate functional group has a characteristic UV absorbance maximum (λmax) around 252 nm.[6] As the compound decomposes, this absorbance decreases.
-
Apparatus: A temperature-controlled UV-Visible spectrophotometer.
-
Reagents:
-
This compound
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of this compound in a basic buffer (e.g., 10 mM NaOH) to ensure stability.
-
Equilibrate the phosphate buffer (pH 7.4) to the desired temperature (e.g., 37°C) within a cuvette in the spectrophotometer.
-
Initiate the decomposition by adding a small aliquot of the this compound stock solution to the temperature-equilibrated buffer.
-
Immediately begin monitoring the decrease in absorbance at 252 nm at regular intervals.
-
Continue data collection for at least two half-lives.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the first-order rate constant (-k).
-
Calculate the half-life using the equation: t½ = 0.693 / k.
-
2. Direct Measurement of Nitric Oxide Release
This method involves quantifying the amount of NO released into the solution over time.
-
Principle: An NO-selective electrode or a chemical assay is used to measure the concentration of NO as it is released from the decomposing this compound.
-
Apparatus:
-
A temperature-controlled reaction vessel.
-
A calibrated nitric oxide electrode system or access to a Griess assay kit.
-
-
Reagents:
-
This compound
-
Deoxygenated phosphate buffer (pH 7.4)
-
(For Griess Assay) Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
-
Procedure (using NO Electrode):
-
Add deoxygenated phosphate buffer (pH 7.4) to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Calibrate the NO electrode according to the manufacturer's instructions.
-
Introduce a known concentration of this compound into the vessel to start the reaction.
-
Record the NO concentration at regular time points until the concentration plateaus, indicating the completion of the reaction.
-
The half-life corresponds to the time at which the NO concentration reaches 50% of its maximum value.
-
Signaling Pathways and Biological Effects
The nitric oxide released from this compound is a potent signaling molecule that primarily acts by activating soluble guanylate cyclase (sGC).[8][11] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[8] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which mediates a wide range of physiological responses, including vasodilation and neurotransmission.[11][13] The vasorelaxant properties of this compound are a direct consequence of this sGC-cGMP pathway.[11]
Visualizations
Caption: Decomposition of this compound and subsequent NO signaling pathway.
Caption: Workflow for determining half-life via spectrophotometry.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 136587-13-8 | Tocris Bioscience [tocris.com]
- 3. biotium.com [biotium.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Spermine NONOate: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate, a diazeniumdiolate, is a widely utilized nitric oxide (NO) donor in biomedical research. Its utility stems from its predictable and pH-dependent release of nitric oxide, making it a valuable tool for investigating the multifaceted roles of NO in physiological and pathophysiological processes. This guide provides a comprehensive overview of the chemical structure and stability of this compound, intended to serve as a technical resource for researchers in pharmacology, drug discovery, and related fields.
Chemical Structure
This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a complex of nitric oxide with the naturally occurring polyamine, spermine.[1] The molecule possesses a characteristic diazeniumdiolate functional group ([N(O)NO]⁻), which is responsible for its ability to release nitric oxide.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 136587-13-8 | [1][3] |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1] |
| Molecular Weight | 262.35 g/mol | |
| Appearance | White crystalline solid | [3][4] |
| Solubility | Highly soluble in water (up to 100 mg/mL) and aqueous buffers. | [1] |
| UV/Vis λmax | 252 nm (in aqueous solution) | [1][4] |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹ cm⁻¹ at 252 nm | [4] |
| Storage | Desiccate at -20°C to -80°C, protected from light and moisture. | [1][4] |
Stability and Decomposition
The stability of this compound is critically dependent on pH and temperature. In alkaline solutions (e.g., 0.01 M NaOH), it is relatively stable and can be stored at 0°C for up to 24 hours.[4] However, under physiological conditions (pH 7.4), it undergoes spontaneous, first-order decomposition to release nitric oxide.[1][3] This decomposition is nearly instantaneous at acidic pH (e.g., pH 5.1).[4] The decomposition products are the parent polyamine, spermine, and two moles of nitric oxide per mole of the parent compound.[1][2]
Table 2: Half-life of this compound at pH 7.4
| Temperature | Half-life (t½) | Reference(s) |
| 37°C | 39 minutes | [1][5] |
| 22-25°C | 230 minutes | [1] |
Experimental Protocols
Synthesis of this compound
While detailed, step-by-step synthesis protocols are often proprietary, the general method for synthesizing diazeniumdiolates such as this compound involves the reaction of the corresponding secondary amine with nitric oxide gas under high pressure in an inert atmosphere.[2][6] The reaction is typically carried out in an alkaline solution to facilitate the formation of the NONOate adduct.[6] Purification is then performed to yield the crystalline solid.
Handling and Storage
This compound is a hygroscopic and air-sensitive compound.[4] It is crucial to handle it in a dry, inert atmosphere (e.g., a glove box) to prevent degradation.[4] For long-term storage, it should be kept in a tightly sealed container under nitrogen or argon at -80°C.[4] Stock solutions should be prepared fresh in an alkaline buffer (e.g., 0.01 M NaOH) and can be stored on ice for short periods.[4] To initiate nitric oxide release, the alkaline stock solution is diluted into a buffer at the desired pH (typically physiological pH 7.4).[4]
Quantification of Nitric Oxide Release using the Griess Assay
The release of nitric oxide from this compound can be indirectly quantified by measuring the accumulation of its stable breakdown product, nitrite (B80452) (NO₂⁻), in the solution using the Griess assay.[3]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a solution of this compound in PBS at the desired concentration. Incubate the solution at 37°C. At various time points, collect aliquots of the solution for analysis.
-
Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations in PBS.
-
Griess Reaction: In a 96-well plate, add your samples and nitrite standards.
-
Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[7]
-
Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[7]
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Signaling Pathways
This compound, through the release of nitric oxide, influences several key signaling pathways, most notably those involved in vasodilation. The effects of NO are mediated through both cyclic guanosine (B1672433) monophosphate (cGMP)-dependent and -independent mechanisms.
cGMP-Dependent Pathway
The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC).
Caption: cGMP-dependent signaling pathway of this compound.
cGMP-Independent Pathway
Studies have shown that this compound can also induce vasodilation through mechanisms independent of cGMP. This involves the direct modulation of various ion channels and enzymes in the smooth muscle cells.
Caption: cGMP-independent signaling pathways of this compound.
Experimental Workflow Example
The following diagram illustrates a typical workflow for studying the effects of this compound on vascular smooth muscle relaxation.
Caption: Workflow for assessing vasorelaxant effects.
Conclusion
This compound is a versatile and reliable nitric oxide donor that has significantly contributed to our understanding of NO biology. Its well-characterized chemical structure and predictable, pH-dependent decomposition kinetics make it an invaluable tool for in vitro and in vivo studies. A thorough understanding of its stability, handling requirements, and mechanisms of action, as outlined in this guide, is essential for its effective and appropriate use in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS 136587-13-8 | Tocris Bioscience [tocris.com]
- 6. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
The Discovery and Development of NONOates: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and biological application of diazeniumdiolates (NONOates) as nitric oxide donors.
Introduction
Diazeniumdiolates, commonly known as NONOates, are a class of chemical compounds that have garnered significant attention in the scientific community for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient and reactive nature of NO makes its direct administration challenging, creating a demand for reliable NO-releasing compounds for research and therapeutic development. NONOates have emerged as invaluable tools in this regard, offering a predictable and controllable source of NO.[1][3]
This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of NONOates, with a focus on providing researchers with the detailed methodologies required to effectively utilize these compounds in their studies.
Core Concepts: Structure and Mechanism of Action
NONOates are characterized by the [N(O)NO]⁻ functional group attached to a nucleophile, typically a primary or secondary amine.[2][3] The general chemical structure is R¹R²N-N(O)=NO⁻, where R¹ and R² can be various alkyl or other organic groups.[2] The stability and rate of NO release are primarily determined by the nature of the amine moiety.[3]
The mechanism of NO release from NONOates is a spontaneous, pH-dependent decomposition that occurs in aqueous solutions.[2][3] Under physiological conditions (pH 7.4 and 37°C), NONOates undergo proton-initiated decomposition to yield up to two molecules of NO per molecule of the parent compound, along with the corresponding amine.[3] This decomposition follows first-order kinetics, allowing for a predictable rate of NO release based on the specific NONOate used.[3]
Synthesis and Characterization of NONOates
The synthesis of NONOates typically involves the reaction of a secondary amine with nitric oxide gas under high pressure in an alkaline solution.[3] While effective, this method requires specialized equipment and stringent safety precautions.
Experimental Protocol: Synthesis of Diethylamine (B46881) NONOate (DEA/NO)
Materials:
-
Diethylamine
-
Sodium methoxide (B1231860)
-
Anhydrous diethyl ether
-
Nitric oxide gas (high purity)
-
High-pressure reaction vessel (e.g., Parr shaker)
-
Schlenk line and inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, dissolve diethylamine in anhydrous diethyl ether in the high-pressure reaction vessel.
-
Add a stoichiometric amount of sodium methoxide to the solution. The solution should be stirred to ensure homogeneity.
-
Reaction with Nitric Oxide: Seal the reaction vessel and connect it to a high-pressure nitric oxide gas line.
-
Purge the vessel with nitric oxide gas at low pressure to remove any residual air.
-
Pressurize the vessel with nitric oxide gas to the desired pressure (typically 5-10 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the pressure drop in the vessel.
-
Isolation and Purification: Once the reaction is complete (pressure stabilizes), slowly vent the excess nitric oxide gas into a chemical scrubber.
-
Under an inert atmosphere, filter the reaction mixture to collect the solid product.
-
Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crystalline DEA NONOate.
-
Storage: Store the synthesized NONOate at -80°C under an inert atmosphere to prevent decomposition.[4][5]
Characterization Techniques
The successful synthesis and purity of NONOates can be confirmed using various spectroscopic techniques.
UV-Visible Spectroscopy: NONOates exhibit a characteristic UV absorbance maximum at approximately 250-252 nm.[4][6] This property can be used to confirm the presence of the NONOate functional group and to quantify the concentration of the NONOate solution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the amine backbone of the NONOate and to assess the purity of the synthesized compound.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-N=O functional group in the NONOate structure.
Quantification of Nitric Oxide Release
Accurate measurement of the rate and total amount of NO released from NONOates is crucial for interpreting experimental results. The most common method for real-time NO detection is the use of an NO-selective electrode.[7][8][9]
Experimental Protocol: Measurement of NO Release using a NO-Selective Electrode
Materials:
-
NONOate compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
NO-selective electrode and meter
-
Calibration standards (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using known concentrations of a stable NO donor like SNAP.
-
Preparation of NONOate Solution: Prepare a stock solution of the NONOate in a basic solution (e.g., 10 mM NaOH) to ensure its stability.[2]
-
Initiation of NO Release: Add a known volume of PBS (pH 7.4) to the reaction vessel and allow it to equilibrate to 37°C.
-
Place the calibrated NO-selective electrode into the PBS.
-
Inject a small volume of the NONOate stock solution into the PBS to initiate decomposition and NO release.
-
Data Acquisition: Record the electrode output (current or concentration) over time. The data will show an increase in NO concentration as the NONOate decomposes, followed by a decrease as the NO is consumed.
-
Data Analysis: From the recorded data, the half-life (t½) of the NONOate and the total amount of NO released can be calculated.[10]
Biological Effects and Signaling Pathways
The primary biological effect of NO released from NONOates is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[11][12][13] cGMP, in turn, acts as a second messenger to activate protein kinase G (PKG), resulting in a variety of cellular responses, most notably smooth muscle relaxation and vasodilation.[14]
However, it is important to note that some of the biological effects of NONOates can be cGMP-independent. These alternative pathways may involve direct S-nitrosylation of proteins or other redox-mediated modifications.
Experimental Protocol: Vasodilation of Isolated Aortic Rings
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit buffer
-
Phenylephrine (or other vasoconstrictor)
-
NONOate compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully dissect the thoracic aorta.[15]
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings.[16]
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[16][17]
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.[17]
-
Contraction and Vasodilation: Pre-contract the aortic rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the NONOate to the organ bath.[16][17]
-
Record the changes in isometric tension. Vasodilation is observed as a decrease in tension.
-
Data Analysis: Construct concentration-response curves and calculate the EC₅₀ value for the NONOate-induced vasodilation.
Quantitative Data
The half-life and the amount of NO released are critical parameters that vary significantly among different NONOates. This allows researchers to select the most appropriate NONOate for their specific experimental needs, whether a short burst or a sustained release of NO is required.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |
| PROLI NONOate | ~1.8 seconds | 2 |
| MAHMA NONOate | ~1 minute | 2 |
| DEA NONOate | ~2 minutes | 1.5 |
| PAPA NONOate | ~15 minutes | 2 |
| SPER NONOate | ~39 minutes | 2 |
| DPTA NONOate | ~3 hours | 2 |
| DETA NONOate | ~20 hours | 2 |
| IPA NONOate | ~2 minutes | Releases both HNO and NO |
| Sulpho NONOate | Does not release NO at physiological pH | - |
| β-Gal-NONOate | Stable, releases NO upon enzymatic cleavage | - |
Data compiled from multiple sources.[1][3][10][18][19]
Visualizations
Signaling Pathway of NONOate-Induced Vasodilation
Caption: NO/sGC/cGMP signaling pathway initiated by NONOates.
Experimental Workflow for NONOate Synthesis and Characterization
Caption: Workflow for NONOate synthesis and analysis.
Conclusion
NONOates represent a versatile and powerful class of compounds for the controlled delivery of nitric oxide in biological systems. Their predictable decomposition kinetics and the wide range of available half-lives make them indispensable tools for researchers investigating the multifaceted roles of NO in health and disease. This guide provides a foundational understanding and practical methodologies for the synthesis, characterization, and application of NONOates, empowering researchers to confidently incorporate these valuable NO donors into their experimental designs. As research into the therapeutic potential of nitric oxide continues to expand, the importance of well-characterized and reliably sourced NONOates will undoubtedly grow.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NONOate - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An improved method to measure nitrate/nitrite with an NO-selective electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method to measure nitrate/nitrite with a NO-sensitive electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Targeting the NO/sGC/cGMP signaling pathway in health and disease - Monash University - Figshare [bridges.monash.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Gold nanoparticle modifies nitric oxide release and vasodilation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Spermine NONOate (CAS: 136587-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spermine NONOate (N-[4-[1-(3-Aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl-1,3-propanediamine) is a diazeniumdiolate-based nitric oxide (NO) donor widely utilized in biomedical research. Its predictable and controlled release of NO in aqueous solutions makes it an invaluable tool for investigating the multifaceted roles of nitric oxide in physiological and pathophysiological processes. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and detailed protocols for key in vitro experiments.
Chemical and Physical Properties
This compound is a stable complex of nitric oxide and the polyamine spermine. It is a white crystalline solid with good solubility in aqueous buffers.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136587-13-8 | [2] |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [2] |
| Molecular Weight | 262.35 g/mol | [2] |
| Solubility | Soluble in water to 100 mM | [2] |
| Storage | Desiccate at -20°C to -80°C | [1][2] |
| Stability | ≥ 2 years when stored properly | [1] |
Quantitative Biological Data
This compound's biological activity is primarily defined by its rate of NO release and its effect on vascular smooth muscle relaxation.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 39 minutes | 37°C, pH 7.4 in aqueous solution | [1][3] |
| 230 minutes | 22-25°C, pH 7.4 in aqueous solution | [1][3] | |
| EC₅₀ (Rabbit Aorta Relaxation) | 6.2 µM | Pre-contracted with phenylephrine (B352888) | [2] |
| NO Release Stoichiometry | ~2 moles of NO per mole of this compound | Aqueous solution | [1] |
Mechanism of Action: The Nitric Oxide Signaling Pathway
This compound spontaneously decomposes in aqueous solution in a pH-dependent, first-order process to release nitric oxide (NO).[1] NO, a gaseous signaling molecule, diffuses into target cells, such as vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC) by binding to its heme moiety. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation (vasodilation). This canonical pathway can be inhibited by ODQ (1H-[4]Oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of sGC.[5]
Experimental Protocols
Determination of Nitric Oxide Release Half-Life
This protocol is based on the spectrophotometric measurement of this compound decomposition.[6][7]
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (37°C)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in 10 mM NaOH.
-
Pre-warm the phosphate buffer (pH 7.4) to 37°C.
-
Add a small aliquot of the this compound stock solution to the pre-warmed phosphate buffer in a quartz cuvette to achieve a final concentration that gives an initial absorbance of ~1.0 at 252 nm.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 252 nm at regular time intervals.
-
Continue recording until the absorbance has decreased by at least half.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot is equal to the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
In Vitro Vasorelaxation Assay
This protocol describes the evaluation of this compound-induced relaxation of isolated rabbit aortic rings.[2]
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Humanely euthanize a rabbit and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-5 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 grams, with solution changes every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved.
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Plot the concentration-response curve and determine the EC₅₀ value.
Measurement of Intracellular cGMP Levels
This protocol outlines a general method for quantifying cGMP accumulation in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Cell culture medium
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
Procedure:
-
Plate cells in multi-well plates and grow to near confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Terminate the reaction by removing the medium and lysing the cells with the appropriate lysis buffer provided in the cGMP assay kit.
-
Collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Measure the cGMP concentration in the lysates according to the manufacturer's instructions for the chosen EIA or RIA kit.
-
Normalize the cGMP levels to the protein concentration for each sample.
Conclusion
This compound is a versatile and reliable nitric oxide donor that has significantly contributed to our understanding of NO biology. Its well-characterized chemical properties and predictable NO release kinetics make it an essential tool for researchers in pharmacology, physiology, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. effective utilization of this compound in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
An In-depth Technical Guide to the Physiological Effects of Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157) NONOate (SPER/NO) is a member of the diazeniumdiolate (NONOate) class of compounds, which are renowned for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1] NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The utility of Spermine NONOate in research and drug development stems from its predictable, pH-dependent, first-order release of NO, making it an invaluable tool for investigating the multifaceted roles of this gaseous transmitter.[3] This guide provides a comprehensive overview of the core physiological effects of this compound, detailing its mechanism of action, effects on various organ systems, and involvement in key signaling pathways.
Core Mechanism of Action: Nitric Oxide Donation
This compound's primary physiological effect is the liberation of nitric oxide. In an aqueous environment at physiological pH (7.4) and temperature (37°C), it undergoes spontaneous decomposition to release two moles of NO per mole of the parent compound.[3] This release is a first-order process, meaning the rate of NO release is directly proportional to the concentration of the this compound.[3]
The kinetics of this release are a crucial aspect of its experimental utility. The half-life of this compound for NO release is approximately 39 minutes at 37°C and pH 7.4.[3] This moderate release profile allows for sustained NO delivery in experimental settings, making it suitable for a variety of applications, from cell culture studies to in vivo models.[4]
Physiological Effects Across Organ Systems
The physiological effects of this compound are diverse, owing to the ubiquitous nature of nitric oxide signaling.
Cardiovascular System
In the cardiovascular system, this compound is a potent vasodilator.[5][6] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[5] This elevation in cGMP ultimately results in smooth muscle relaxation and vasodilation.[5] Studies have shown that this compound can relax various blood vessels, including the rabbit aorta and mouse corpus cavernosum.[5][6] This vasodilatory property has led to investigations into its potential therapeutic applications, such as in erectile dysfunction, where it has been shown to have a potent relaxant effect on cavernous tissue that can be enhanced by sildenafil.[5][6] Furthermore, local administration of this compound has been demonstrated to prevent the formation of neointima in a rabbit carotid artery model, suggesting a role in mitigating atherosclerosis-like lesion development.[7]
Nervous System
The effects of this compound in the nervous system are complex, reflecting the dual role of NO as both a neuroprotective and potentially neurotoxic agent. The spermine moiety itself can interact with N-methyl-D-aspartate (NMDA) receptors.[8][9][10] At micromolar concentrations, spermine can potentiate NMDA receptor currents by increasing channel opening frequency, while at higher concentrations, it can produce a voltage-dependent decrease in channel amplitude.[10] The NO released from this compound can also influence neuronal function. In some contexts, spermine has been shown to be neuroprotective against anoxia and NMDA-induced excitotoxicity in hippocampal slices.[8] However, in other studies, spermine has been implicated in neuronal cell death through NMDA receptor activation, a toxicity that can be inhibited by NMDA receptor antagonists like MK801.[9][11]
Cancer Biology
In the realm of oncology, this compound has demonstrated cytotoxic effects against various cancer cell lines, including ovarian cancer.[12] The released NO can induce apoptosis and, at higher concentrations, necrosis in cancer cells.[12] Mechanistically, this compound has been shown to inhibit the phosphorylation of key signaling proteins involved in cancer cell proliferation and survival, such as STAT3 and AKT.[12] The polyamine component, spermine, is also known to be intricately involved in cancer development and progression, with altered spermine levels being reported in various malignancies.[13][14]
Inflammatory and Immune Response
Spermine and its derivatives have been shown to possess both anti-inflammatory and antioxidant properties.[15][16][17][18] Spermine can inhibit the generation of superoxide (B77818) radicals from stimulated granulocytes and chelate iron to prevent the formation of hydroxyl radicals.[15] In the context of the immune response, the effects can be more nuanced. Aldehyde metabolites of spermine have been found to inhibit the induction of inducible nitric oxide synthase (iNOS) in macrophages, suggesting a modulatory role in NO-mediated immune functions.[19][20]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| NO Release Stoichiometry | 2 moles NO / 1 mole SPER/NO | Physiological buffer | [3] |
| Half-life (t½) | 39 minutes | 37°C, pH 7.4 | [3] |
| Half-life (t½) | 230 minutes | 22-25°C, pH 7.4 | [3] |
| EC₅₀ (Rabbit Aorta Relaxation) | 6.2 µM | In vitro organ bath | |
| Cytotoxicity (Ovarian Cancer) | Induces apoptosis and necrosis | SK-OV-3 and OVCAR-3 cell lines | [12] |
| Neointima Reduction | 74% reduction in thickness | Rabbit carotid artery collar model (1 mg/mL local) | [7] |
Key Signaling Pathways
The Canonical NO/sGC/cGMP Pathway
The most well-characterized signaling pathway for nitric oxide is the activation of soluble guanylate cyclase (sGC).
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A nitric oxide donor (spermine-NONOate) prevents the formation of neointima in rabbit carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermine is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The polyamine spermine has multiple actions on N-methyl-D-aspartate receptor single-channel currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of polyamines and pharmacological neuroprotection in cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide donors: spermine/NO and diethylenetriamine/NO induce ovarian cancer cell death and affect STAT3 and AKT signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies | Semantic Scholar [semanticscholar.org]
- 14. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies | MDPI [mdpi.com]
- 15. Spermine: an anti-oxidant and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spermine and Endothelial Damage During Endotoxemia | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. Human Supplementation with AM3, Spermidine, and Hesperidin Enhances Immune Function, Decreases Biological Age, and Improves Oxidative–Inflammatory State: A Randomized Controlled Trial [mdpi.com]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. The mechanism of the inhibitory effect of polyamines on the induction of nitric oxide synthase: role of aldehyde metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Spermine NONOate: A Comprehensive Technical Guide for Nitric Oxide Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing Spermine (B22157) NONOate as a powerful research tool to investigate the multifaceted roles of nitric oxide (NO) in biological systems. This document provides detailed information on its chemical properties, mechanism of action, and practical guidance for its application in key experimental models of NO signaling.
Introduction to Spermine NONOate
This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors.[1] These compounds are characterized by their ability to spontaneously release NO in a pH-dependent and temperature-sensitive manner, making them invaluable tools for the controlled generation of NO in experimental settings.[1][2] this compound is particularly noted for its predictable, first-order release of two moles of NO per mole of the parent compound.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research.
| Property | Value | References |
| CAS Number | 136587-13-8 | [1] |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1] |
| Molecular Weight | 262.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Highly soluble in aqueous buffers (up to 100 mg/mL) | [1] |
| Storage | Long-term storage at -80°C under an inert atmosphere (e.g., nitrogen) is recommended. The compound is hygroscopic and sensitive to moisture and oxygen. | [1] |
| Stability | Stable for at least one year when stored properly. Alkaline stock solutions (in 0.01 M NaOH) can be stored at 0°C for up to 24 hours. | [1] |
Mechanism of NO Release and Kinetics
This compound decomposes spontaneously in aqueous solutions at physiological pH (7.4) and temperature (37°C) to release nitric oxide. This decomposition follows first-order kinetics.[1] The rate of NO release is pH-dependent, with faster decomposition occurring at lower pH values. At pH 5, the decomposition is nearly instantaneous.[1]
| Condition | Half-life (t½) | References |
| 37°C, pH 7.4 | 39 minutes | [1] |
| 22-25°C, pH 7.4 | 230 minutes | [1] |
The predictable half-life of this compound allows for a sustained and controlled delivery of NO to the experimental system, mimicking physiological NO production more closely than bolus additions of NO gas.
Core Signaling Pathways Modulated by this compound
Nitric oxide is a pleiotropic signaling molecule that influences a vast array of physiological and pathological processes. This compound is an ideal tool to probe these pathways.
The Canonical cGMP-Dependent Pathway
The most well-characterized signaling pathway of NO involves the activation of soluble guanylate cyclase (sGC).
NO, released from this compound, diffuses across cell membranes and binds to the heme moiety of sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2] PKG phosphorylates a variety of downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.[3]
Emerging cGMP-Independent Pathways
Recent research has highlighted that some of the biological effects of NO are independent of the canonical sGC/cGMP/PKG pathway. This compound has been instrumental in elucidating these alternative signaling mechanisms.[4][5]
These cGMP-independent effects can be mediated through:
-
S-nitrosylation: The covalent modification of cysteine residues in target proteins by NO, altering their function.
-
Direct modulation of ion channels and pumps: Studies have shown that NO can directly activate channels such as calcium-activated potassium (KCa) channels and pumps like the Na⁺/K⁺-ATPase and sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA).[4][6]
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. The following sections provide methodologies for key experiments using this compound.
Preparation and Handling of this compound Solutions
Caution: this compound should be handled with care in a well-ventilated area, wearing appropriate personal protective equipment. It is hygroscopic and sensitive to light and moisture.[1]
-
Stock Solution Preparation (e.g., 10 mM in 0.01 M NaOH):
-
Due to its instability in neutral pH, a stable alkaline stock solution should be prepared.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a fume hood.
-
Dissolve the solid in ice-cold 0.01 M NaOH to the desired concentration (e.g., 2.624 mg in 1 mL for a 10 mM solution).
-
Vortex briefly until fully dissolved.
-
This alkaline stock solution can be stored on ice for up to 24 hours.[1] For longer-term storage, aliquot and store at -80°C under nitrogen.[1]
-
-
Working Solution Preparation:
-
To initiate NO release, dilute the alkaline stock solution into your experimental buffer (e.g., cell culture medium, Krebs-Henseleit buffer) at a physiological pH (7.2-7.4).
-
The final concentration of NaOH from the stock solution should be negligible and not significantly alter the pH of the final working solution.
-
Prepare working solutions fresh for each experiment.
-
In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol is adapted from studies investigating the vasorelaxant effects of this compound.[4][5]
-
Tissue Preparation:
-
Isolate arteries (e.g., rat aorta, femoral artery) and clean them of adherent connective tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer) gassed with 95% O₂ / 5% CO₂ at 37°C.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Pre-contract the arterial rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.[4]
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath to generate a dose-response curve (e.g., 1 nM to 100 µM).
-
Record the changes in isometric tension using a force transducer.
-
Relaxation is typically expressed as a percentage of the pre-contraction induced by phenylephrine.
-
-
Investigating Signaling Pathways:
Measurement of Intracellular cGMP Levels in Cultured Cells
This protocol describes a general method for measuring cGMP accumulation in response to this compound treatment.[8]
-
Cell Culture and Treatment:
-
Plate cells (e.g., bovine chromaffin cells, smooth muscle cells) in multi-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) at a concentration of 0.5 mM for 30 minutes to prevent cGMP degradation.[8]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 10-30 minutes).
-
-
Cell Lysis and cGMP Extraction:
-
Terminate the experiment by removing the medium and adding ice-cold 0.1 M HCl.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >1000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
-
cGMP Quantification:
-
Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Normalize the cGMP levels to the protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis of NO Signaling Pathway Proteins
This protocol provides a framework for assessing the effect of this compound on the phosphorylation state or expression level of key signaling proteins.
-
Cell Treatment and Lysate Preparation:
-
Treat cultured cells with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-VASP, eNOS) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies using this compound.
Table 1: NO Release Kinetics of this compound
| Parameter | Value | Conditions | References |
| Half-life (t½) | 39 minutes | 37°C, pH 7.4 | [1] |
| Half-life (t½) | 230 minutes | 22-25°C, pH 7.4 | [1] |
| NO molecules released per molecule of NONOate | 2 | pH-dependent decomposition | [1] |
Table 2: Pharmacological Effects of this compound
| Experimental System | Parameter | Value | References |
| Rabbit Aorta | EC₅₀ for relaxation | 6.2 µM | [1] |
| Bovine Chromaffin Cells | Threshold concentration for cGMP increase | 0.05 µM | [8] |
| Bovine Chromaffin Cells | Maximal effective concentration for cGMP increase | 2.5 - 5 µM | [8] |
| Rat Pulmonary Artery Rings | cGMP increase at 100 µM this compound | 35-fold above basal | [4][6] |
| A375-C6 Human Melanoma Cells | IC₅₀ for inhibition of DNA synthesis | 24 µM | [1] |
Conclusion
This compound is a versatile and reliable NO donor that has significantly advanced our understanding of nitric oxide signaling. Its predictable NO release kinetics and applicability in a wide range of experimental models make it an indispensable tool for researchers in physiology, pharmacology, and drug discovery. This technical guide provides a solid foundation for the effective use of this compound in elucidating the complex and vital roles of NO in health and disease.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Spermine NONOate Stock Solutions: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of Spermine NONOate stock solutions is critical for obtaining reliable and reproducible results in studies involving this potent nitric oxide donor. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound, along with an overview of its mechanism of action.
Key Properties and Data Presentation
This compound is a diazen-1-ium-1,2-diolate that spontaneously releases nitric oxide (NO) in a pH-dependent manner.[1][2] Understanding its chemical and physical properties is essential for its proper use in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 262.35 g/mol (or 262.4 g/mol ) | [1][3] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Highly soluble in water (≥ 100 mg/mL), aqueous buffers, methanol, and 100% ethanol | [1][3][4] |
| Purity | ≥97% to ≥98% | [1][4][5] |
| UV/Vis Maximum (λmax) | 252 nm in aqueous solutions | [1][5] |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹ cm⁻¹ | [5] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The solid compound is sensitive to moisture and air, which can cause it to discolor.[5]
| Condition | Stability | Recommendations | Source(s) |
| Long-term Storage (Solid) | ≥ 1-2 years | Store at -80°C under an inert nitrogen atmosphere. Keep the vial tightly sealed. | [1][3][5] |
| Alkaline Stock Solution (0.01 M NaOH) | Stable for up to 24 hours | Store at 0°C. | [5] |
| Aqueous Stock Solution (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and store under nitrogen. | [3] |
Nitric Oxide Release Kinetics
The release of NO from this compound is pH-dependent and follows first-order kinetics.[1][5] Each mole of this compound liberates two moles of NO.[1]
| Temperature | pH | Half-life (t½) | Source(s) |
| 37°C | 7.4 | 39 minutes | [1][3][5] |
| 22-25°C | 7.4 | 230 minutes | [1][3] |
| 5.1 | Nearly instantaneous decomposition | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stable Alkaline Stock Solution
This protocol is recommended for applications where the immediate release of nitric oxide upon dissolution is not desired. The alkaline conditions maintain the stability of the NONOate.
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the sealed vial of this compound to room temperature before opening to prevent condensation.
-
In a fume hood, weigh the desired amount of this compound.
-
Dissolve the solid in chilled 0.01 M NaOH to the desired concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
If desired, the concentration of the stock solution can be verified by measuring its absorbance at 252 nm using a UV-Vis spectrophotometer.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at 0°C for up to 24 hours or at -80°C for longer-term storage (up to 6 months).[3][5]
Protocol 2: Preparation of a Working Solution for Immediate Use
This protocol is for experiments where the controlled release of nitric oxide is initiated by diluting the stable alkaline stock solution into a neutral pH buffer.
Materials:
-
This compound alkaline stock solution (from Protocol 1)
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4), pre-warmed to the desired experimental temperature (e.g., 37°C)
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the alkaline stock solution needed to achieve the final concentration in your experimental buffer.
-
Add the calculated volume of the this compound alkaline stock solution to the pre-warmed experimental buffer.
-
Mix gently by inversion. The dilution into the neutral pH buffer will initiate the spontaneous release of nitric oxide.
-
Use the working solution immediately in your experiment.
Safety and Handling
This compound should be handled with caution as it is considered hazardous.[5]
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.[5] The compound is hygroscopic and sensitive to moisture.[6]
-
Disposal: Dispose of waste material in accordance with local regulations.
Mechanism of Action and Signaling Pathway
This compound acts as a nitric oxide donor.[1][3] The released nitric oxide is a signaling molecule that activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn acts as a second messenger to elicit various physiological responses, such as vasorelaxation.[7]
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: General experimental workflow for this compound application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzo Life Sciences this compound (5mg). CAS: 136587-13-8, Quantity: | Fisher Scientific [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Spermine NONOate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157) NONOate is a diazeniumdiolate compound that serves as a potent nitric oxide (NO) donor. It spontaneously decomposes in aqueous solutions, releasing two moles of NO per mole of the parent compound in a pH-dependent and temperature-sensitive manner. With a half-life of approximately 39 minutes at 37°C and pH 7.4, it allows for the controlled and predictable delivery of NO to cellular systems, making it an invaluable tool for investigating the diverse biological roles of nitric oxide.[1][2] These roles include the regulation of apoptosis, angiogenesis, and key cellular signaling pathways. This document provides detailed protocols for the use of Spermine NONOate in common cell culture experiments.
Product Information and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1] |
| Half-life (37°C, pH 7.4) | ~39 minutes | [1] |
| Half-life (22-25°C, pH 7.4) | ~230 minutes | [1] |
| Solubility | Highly soluble in water | [1] |
| Storage | Store at -80°C under nitrogen, protected from light and moisture. Stable for at least one year under these conditions. | [3] |
Preparation of Stock Solutions:
For long-term storage, this compound should be kept as a crystalline solid at -80°C.[3] Due to its sensitivity to moisture and air, it is recommended to handle the compound in a glove box with an inert atmosphere.[3]
-
Alkaline Stock Solution (for storage): Prepare a concentrated stock solution (e.g., 100 mM) in 0.01 M NaOH. Alkaline solutions of NONOates are significantly more stable and can be stored at 0°C for up to 24 hours.[3]
-
Working Stock Solution: To initiate NO release, dilute the alkaline stock solution into a physiological buffer (e.g., PBS or cell culture medium) at the desired pH (typically 7.0-7.4). The decomposition and release of NO will begin immediately upon dilution in the neutral buffer.[3] It is recommended to prepare fresh working solutions for each experiment.[1]
-
Sterilization: If required, the final working solution can be sterilized by filtration through a 0.22 µm filter before adding to cell cultures.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound, if any).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Quantitative Data on Cytotoxicity:
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| A375-C6 Human Melanoma | DNA Synthesis Inhibition | 24 µM | - | [3] |
| Ovarian Cancer (SK-OV-3, OVCAR-3) | Cytotoxicity | Effective at 1000 µM | 24-48 hours |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Angiogenesis Assay (Endothelial Tube Formation Assay)
This protocol assesses the pro- or anti-angiogenic potential of this compound by evaluating the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs, EAhy926)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well plates
-
This compound
-
Endothelial cell growth medium
Procedure:
-
Plate Coating: Thaw the BME on ice and add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[4]
-
Cell Preparation: Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound.
-
Cell Seeding: Seed the endothelial cells onto the solidified BME at a density of 1-2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Reported Effects on Angiogenesis:
| Cell Line | Effect | Observation | Reference |
| EAhy926 | Pro-angiogenic | Maximally increased endothelial tube formation. | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the release of nitric oxide, which can modulate various intracellular signaling pathways.
cGMP-Mediated Signaling
A canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[5] cGMP, in turn, activates protein kinase G (PKG), which can phosphorylate a variety of downstream targets, influencing processes such as smooth muscle relaxation and inhibition of platelet aggregation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine NONOate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Spermine (B22157) NONOate, a diazeniumdiolate nitric oxide (NO) donor, in various experimental settings. This document outlines the essential properties, preparation, and application of Spermine NONOate to ensure accurate and reproducible results in cell culture and other biological assays.
Introduction
This compound is a valuable tool for researchers studying the multifaceted roles of nitric oxide in physiological and pathological processes. As a member of the NONOate class of compounds, it spontaneously decomposes in aqueous solutions at physiological pH and temperature to release nitric oxide.[1][2][3][4] This controlled and predictable release of NO makes it an ideal compound for investigating NO-mediated signaling pathways, including its effects on vasodilation, neurotransmission, and the immune response.[5]
Properties of this compound
This compound is a crystalline solid that is highly soluble in aqueous buffers.[1] For long-term storage, it should be kept at -80°C under an inert atmosphere, as the crystals are sensitive to moisture and air.[6] The release of nitric oxide from this compound follows first-order kinetics and is pH-dependent, with decomposition being almost instantaneous at a pH of 5.1.[6] Each mole of this compound liberates approximately two moles of nitric oxide upon decomposition.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.
| Parameter | Value | Conditions | Reference(s) |
| Molecular Weight | 262.35 g/mol | - | [3][4] |
| Half-life (t½) | 39 minutes | 37°C, pH 7.4 | [1][3][4][7] |
| 230 minutes | 22-25°C, pH 7.4 | [1][8] | |
| NO Moles Released | ~2 moles NO / mole of parent compound | pH 7.4, 37°C | [1][5] |
| Solubility | 100 mg/mL | Aqueous buffers | [1] |
| 100 mM | Water | [4] | |
| UV Absorbance (λmax) | 252 nm | Aqueous solution | [1][6] |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹ cm⁻¹ | - | [6] |
| EC₅₀ (Rabbit Aorta Relaxation) | 6.2 µM | - | [3][4] |
| IC₅₀ (DNA Synthesis Inhibition) | 24 µM | A375-C6 human melanoma cells | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), ice-cold
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Inert gas (e.g., nitrogen or argon) (optional, for long-term stability)[6]
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the desired amount of this compound.
-
Dissolve the this compound in ice-cold 0.01 M NaOH to prepare a concentrated stock solution (e.g., 10 mM). Alkaline solutions of NONOates are significantly more stable.[6]
-
(Optional) To enhance stability, briefly flush the headspace of the stock solution tube with an inert gas before capping tightly.[9]
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Under these conditions, the stock solution is stable for at least 6 months.[8]
Note: The concentration of the stock solution can be verified by measuring its absorbance at 252 nm and using the molar extinction coefficient (ε = 8,500 M⁻¹ cm⁻¹).[6]
Protocol 2: Application of this compound to Cell Culture
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) or other appropriate buffer at pH 7.4
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells to the desired confluency in a multi-well plate or flask.
-
Immediately before the experiment, dilute the this compound stock solution to the desired final working concentration using pre-warmed (37°C) cell culture medium or buffer (pH 7.4). The release of nitric oxide will be initiated upon dilution into the neutral pH solution.[6]
-
Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period. The duration of NO exposure will depend on the experimental goals and the half-life of this compound at 37°C (approximately 39 minutes).[1][3][4][7]
-
After the incubation period, remove the treatment medium and proceed with downstream assays (e.g., cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis).
Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the biological effect being investigated. Typical concentrations range from low micromolar (µM) to millimolar (mM) levels. For example, a concentration of 1 mM has been shown to offer protection against oxidative stress in Chinese hamster cells, while concentrations in the range of 0.1 to 1.5 mM have been used to induce apoptosis.[6][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nitric Oxide Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. This compound | CAS 136587-13-8 | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration-dependent effects of spermine on apoptosis and consequent generation of multilayer myotube sheets from mouse embryoid bodies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine NONOate in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157) NONOate is a well-characterized diazeniumdiolate that serves as a reliable donor of nitric oxide (NO). Nitric oxide is a critical signaling molecule in a myriad of physiological processes, including the regulation of vascular tone, platelet aggregation, and, notably, angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a vital process in development, wound healing, and tissue regeneration, and is also a hallmark of pathological conditions such as cancer and ischemic diseases.
These application notes provide a comprehensive overview of the use of Spermine NONOate in key in vitro and ex vivo angiogenesis assays. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the pro-angiogenic effects of this compound and to elucidate its mechanisms of action.
Mechanism of Action: The NO/cGMP Signaling Pathway in Angiogenesis
This compound spontaneously decomposes under physiological conditions to release nitric oxide. The pro-angiogenic effects of NO are primarily mediated through the canonical NO/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2]
dot graph "Spermine_NONOate_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=10, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes SP_NONOate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylyl Cyclase (sGC)", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF Expression/Secretion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Tube Formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SP_NONOate -> NO [label="Spontaneous\nDecomposition"]; NO -> sGC [label="Activates"]; GTP -> sGC; sGC -> cGMP; cGMP -> PKG [label="Activates"]; PKG -> VEGF [label="Upregulates"]; VEGF -> Angiogenesis [label="Promotes"]; PKG -> Angiogenesis [label="Promotes"]; } dot
Caption: Signaling pathway of this compound in angiogenesis.
As depicted in the signaling pathway diagram, nitric oxide released from this compound diffuses into endothelial cells and activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinases (PKG).[3] Activated PKG can then phosphorylate various downstream targets, leading to the promotion of key angiogenic processes such as endothelial cell proliferation, migration, and differentiation.[4] Furthermore, the NO/cGMP pathway has been shown to upregulate the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic growth factor, creating a positive feedback loop that further enhances angiogenesis.[5]
Quantitative Data Summary
The following tables summarize the observed effects of this compound in various angiogenesis assays based on available literature.
Table 1: Endothelial Cell Tube Formation Assay
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| EAhy926 | Not Specified | Not Specified | Maximally increased tube formation compared to other NO donors. | [6][7] |
| ECV-304 | 500 µM (as positive control) | 24 hours | Increased formation of tube-like structures. | [8] |
Table 2: Endothelial Cell Proliferation Assay
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Canine Venous ECs | 1 to 100 µM | 48 hours | Inhibition of proliferation was noted (Note: Pro- or anti-proliferative effects of NO can be concentration and cell-type dependent). | [9] |
Table 3: Ex Vivo and In Vivo Angiogenesis Assays
| Assay Model | This compound Treatment | Outcome | Reference |
| Egg Yolk Angiogenesis Model | Not Specified | Maximally induced ex vivo angiogenesis. | [7] |
| Cotton Plug Angiogenesis Model | Not Specified | Maximally induced in vivo angiogenesis. | [7] |
| Chick Embryo Partial Ischemia Model | Not Specified | Recovered ischemia-hampered angiogenesis; deemed the most suitable NO donor. | [7] |
| Rabbit Carotid Artery Collar Model | 1 mg/mL in silastic collar | Significantly reduced neointima thickness by 74% after 14 days. | [10] |
Experimental Protocols
The following are detailed protocols for commonly used angiogenesis assays, adapted for the application of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
dot graph "Tube_Formation_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=10, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat_Plate [label="Coat 96-well plate with Matrigel®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate at 37°C for 30-60 min to solidify", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Cells [label="Prepare endothelial cell suspension\n(e.g., HUVECs at 1-2 x 10^5 cells/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_SP [label="Add this compound to cell suspension\n(prepare fresh)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells onto solidified Matrigel®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate at 37°C for 4-18 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Image_Analyze [label="Image and quantify tube formation\n(tube length, branch points)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Coat_Plate; Coat_Plate -> Incubate_1; Incubate_1 -> Prepare_Cells; Prepare_Cells -> Add_SP; Add_SP -> Seed_Cells; Seed_Cells -> Incubate_2; Incubate_2 -> Image_Analyze; Image_Analyze -> End; } dot
Caption: Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
-
Calcein AM (for visualization, optional)
Protocol:
-
Prepare Matrigel® Plates: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
This compound Treatment: Prepare a stock solution of this compound in sterile, cold 10 mM NaOH immediately before use. Dilute the stock solution to the desired final concentrations (e.g., 100 nM to 100 µM) in the cell suspension. Include a vehicle control (10 mM NaOH diluted to the same final concentration).
-
Cell Seeding: Add 150 µL of the cell suspension containing this compound or vehicle to each Matrigel®-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast Microscopy: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Fluorescent Staining (Optional): Stain the cells with Calcein AM for 30 minutes at 37°C for enhanced visualization.
-
Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.
-
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay measures the rate of endothelial cell migration to close a mechanically created "wound" in a confluent cell monolayer.
Materials:
-
HUVECs or other suitable endothelial cell line
-
Endothelial Cell Growth Medium
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip
-
This compound
Protocol:
-
Create a Confluent Monolayer: Seed HUVECs in 24-well plates and grow them to 90-100% confluency.
-
Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
This compound Treatment: Prepare fresh this compound solutions in serum-free or low-serum endothelial cell medium at various concentrations (e.g., 100 nM to 100 µM). Add the medium containing this compound or vehicle to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Quantification: Measure the width of the scratch at different time points or the area of the cell-free region. Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Proliferation Assay (BrdU Incorporation Assay)
This assay quantifies cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
HUVECs or other suitable endothelial cell line
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
This compound
-
BrdU Labeling Reagent
-
BrdU Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, and detection reagents)
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Serum Starvation (Optional): To synchronize the cells, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
This compound Treatment: Add fresh medium containing various concentrations of this compound (e.g., 100 nM to 100 µM) or vehicle.
-
Incubation: Incubate the cells for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Immunodetection:
-
Fix and denature the cells according to the BrdU assay kit manufacturer's instructions.
-
Incubate with an anti-BrdU antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis where microvessels sprout from a cross-section of an aorta embedded in a three-dimensional matrix.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial cell basal medium
-
Collagen I or Matrigel®
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
This compound
Protocol:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse. Place it in a petri dish containing cold, serum-free medium.
-
Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick rings.
-
Embedding the Rings:
-
Coat the wells of a 48-well plate with a thin layer of collagen I or Matrigel® and allow it to solidify at 37°C.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of collagen I or Matrigel® and allow it to solidify.
-
-
This compound Treatment: Add serum-free medium containing the desired concentrations of freshly prepared this compound (e.g., 100 nM to 100 µM) or vehicle to each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 7-14 days, changing the medium every 2-3 days with fresh this compound or vehicle.
-
Quantification of Sprouting:
-
Observe the sprouting of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images at different time points.
-
Quantify the angiogenic response by measuring the number and length of the sprouts using image analysis software.
-
Concluding Remarks
This compound is a valuable tool for studying the role of nitric oxide in angiogenesis. Its predictable NO-releasing properties make it suitable for a range of in vitro and ex vivo assays. The protocols and data presented here provide a foundation for researchers to explore the pro-angiogenic potential of this compound and to investigate the underlying molecular mechanisms. It is important to note that the optimal concentration of this compound and incubation times may vary depending on the specific cell type and experimental conditions, and therefore should be empirically determined.
References
- 1. Decreased Cyclic Guanosine Monophosphate–Protein Kinase G Signaling Impairs Angiogenesis in a Lamb Model of Persistent Pulmonary Hypertension of the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. The NO-donor MPC-1011 stimulates angiogenesis and arteriogenesis and improves hindlimb ischemia via a cGMP-dependent pathway involving VEGF and SDF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibition of endothelial cell mitogenesis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A nitric oxide donor (spermine-NONOate) prevents the formation of neointima in rabbit carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasodilation with Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spermine (B22157) NONOate, a diazeniumdiolate nitric oxide (NO) donor, to investigate vasodilation in ex vivo models. This document outlines the mechanisms of action, detailed experimental protocols, and expected outcomes, supported by quantitative data from published studies.
Introduction to Spermine NONOate
This compound is a valuable pharmacological tool for studying the physiological effects of nitric oxide due to its predictable and spontaneous decomposition in aqueous solutions at physiological pH and temperature, releasing two molecules of NO per molecule of the parent compound.[1][2] Its relatively long half-life (approximately 39-73 minutes) allows for sustained NO release, making it suitable for a variety of experimental setups.[3][4]
Mechanism of Action in Vasodilation
This compound induces vasodilation through both canonical and non-canonical nitric oxide signaling pathways.
-
Cyclic GMP-Dependent Pathway: The primary mechanism involves the release of NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[3] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation and vasodilation.[6] This pathway can be effectively blocked by sGC inhibitors like ODQ.[7]
-
Cyclic GMP-Independent Pathway: Interestingly, studies have revealed that this compound can also induce vasodilation through mechanisms independent of the sGC-cGMP-PKG axis.[8][9] This alternative pathway is particularly evident in the presence of sGC inhibitors, where significant vasorelaxation still occurs.[8][10] The cGMP-independent mechanisms are thought to involve the activation of various ion channels and pumps, including:
The dual signaling pathways of this compound make it a versatile tool for dissecting the complex mechanisms of NO-mediated vasodilation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on vascular tone and signaling molecules.
Table 1: Effect of this compound on cGMP Levels and Vasorelaxation
| Parameter | Tissue | Concentration of this compound | Observation | Reference |
| cGMP Production | Rat Pulmonary Artery | 100 µM | 35-fold increase above basal levels | [8][9] |
| Vasorelaxation | Mouse Corpus Cavernosum | 0.1–100 µM | Concentration-dependent relaxation | [11][12] |
Table 2: Effect of Pharmacological Inhibitors on this compound-Induced Vasodilation
| Inhibitor | Target | Concentration | Effect on this compound Response | Tissue | Reference |
| ODQ | Soluble Guanylate Cyclase | 3 µM | Abolished cGMP production but did not inhibit relaxation | Rat Pulmonary Artery | [8][9] |
| ODQ | Soluble Guanylate Cyclase | 10 µM | Maximal partial inhibition of relaxation | Rat Pulmonary Artery | [9] |
| ODQ | Soluble Guanylate Cyclase | 20 µM | Attenuated but did not abolish vasodilation | Rat Femoral Artery | [10][13] |
| Rp-8-Br-cGMPS | Protein Kinase G (PKG) | 100 µM | Minimal inhibition of relaxation | Rat Pulmonary Artery | [8][9] |
| Charybdotoxin | KCa Channels | 300 nM | Inhibited ODQ-resistant relaxation | Rat Pulmonary Artery | [8][9] |
| Iberiotoxin | KCa Channels | 300 nM | Inhibited ODQ-resistant relaxation | Rat Pulmonary Artery | [8][9] |
| Ouabain | Na+/K+-ATPase | 1 mM | Inhibited ODQ-resistant relaxation | Rat Pulmonary Artery | [8][9] |
| Thapsigargin | SERCA | 100 nM | Inhibited ODQ-resistant relaxation | Rat Pulmonary Artery | [8][9] |
| Hydroxocobalamin | NO Scavenger | Not Specified | Significantly suppressed relaxation | Mouse Corpus Cavernosum | [3] |
| Hemoglobin | Extracellular NO Scavenger | 10 µM | Abolished ODQ-resistant relaxation | Rat Femoral Artery | [10] |
Signaling Pathway Diagrams
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.uhi.ac.uk [pure.uhi.ac.uk]
Application Notes and Protocols: Spermine NONOate Delivery for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157) NONOate (N-[4-[1-(3-aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl]-1,3-propanediamine) is a diazeniumdiolate compound that serves as a potent and reliable nitric oxide (NO) donor for in vitro research. It spontaneously decomposes in aqueous solutions under physiological conditions (pH 7.4, 37°C) to release two moles of NO per mole of the parent compound.[1] This controlled, first-order release of NO makes spermine NONOate an invaluable tool for investigating the diverse physiological and pathophysiological roles of nitric oxide in a laboratory setting.[2][3]
These application notes provide detailed protocols and guidelines for the delivery of this compound in various in vitro experimental setups. The information is intended to assist researchers in achieving reproducible and accurate results when studying NO-mediated signaling pathways and cellular responses.
Chemical Properties and NO Release Kinetics
Understanding the chemical characteristics of this compound is crucial for its effective application. The rate of NO release is pH-dependent and follows first-order kinetics.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 136587-13-8 | [1] |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1] |
| Molecular Weight | 262.4 g/mol | [1] |
| Solubility | Soluble in aqueous buffers (100 mg/mL) | [1] |
| λmax | 252 nm | [1] |
| Storage | -80°C, desiccated | [1] |
| Stability | ≥ 2 years at -80°C | [1] |
Table 2: Nitric Oxide Release Profile of this compound at pH 7.4
| Temperature | Half-life (t½) | Moles of NO released per mole of parent compound | Reference |
| 37°C | 39 minutes | 2 | [1][3] |
| 22-25°C | 230 minutes | 2 | [1][3] |
| 37°C | 37 ± 3 minutes | Not specified | [4] |
Note: The decomposition rate constant at 37°C and pH 7.4 is approximately 0.019 ± 0.002 min⁻¹.[2]
Delivery Methods for In Vitro Studies
The primary method for delivering this compound in in vitro studies is through its direct addition to the cell culture medium or experimental buffer. However, for more controlled spatial and temporal release, other methods can be employed.
Direct Aqueous Solution Application
This is the most common and straightforward delivery method. A stock solution of this compound is prepared and then diluted to the desired final concentration in the cell culture medium.
Protocol for Preparing and Using this compound Stock Solution:
-
Reconstitution: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in a cold, alkaline buffer (e.g., 0.01 M NaOH) to prevent premature NO release. It is crucial to perform this step on ice.
-
Storage of Stock Solution: Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Application to Cells: Thaw an aliquot of the stock solution on ice. Just before treating the cells, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. Immediately add the medium containing this compound to the cells.
-
Control: A vehicle control (the same concentration of the alkaline buffer used for reconstitution, diluted in medium) should be run in parallel.
Encapsulation in Liposomes
For studies requiring prolonged or targeted NO release, this compound can be encapsulated within liposomes. This method protects the donor from rapid decomposition and can facilitate cellular uptake.
Conceptual Workflow for Liposomal Delivery:
Caption: Liposomal delivery workflow for this compound.
Conjugation to Nanoparticles
Spermine can be grafted onto materials like chitosan (B1678972) to form nanoparticles for gene delivery.[5] While not directly a this compound delivery method, this highlights the potential for conjugating the NO donor to nanocarriers for targeted delivery.
Key Signaling Pathway: The cGMP-Mediated Pathway
A primary mechanism of action for nitric oxide is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] cGMP, in turn, activates protein kinase G (PKG), triggering a cascade of downstream effects.
Caption: The canonical NO/cGMP signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Cell Viability/Cytotoxicity
Objective: To determine the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
0.01 M NaOH (for reconstitution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare fresh dilutions of this compound in complete medium from a 10 mM stock solution (in 0.01 M NaOH). Aspirate the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 µM to 1 mM). Include a vehicle control (medium with the corresponding amount of 0.01 M NaOH).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular cGMP Levels
Objective: To quantify the effect of this compound on intracellular cGMP accumulation using an ELISA kit.
Materials:
-
Cells of interest
-
This compound
-
0.01 M NaOH
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cGMP ELISA kit
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 30 minutes to prevent cGMP degradation.
-
Treatment: Treat the cells with various concentrations of this compound for a short duration (e.g., 10-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA: Perform the cGMP ELISA on the cell lysates as per the kit protocol.
-
Data Analysis: Calculate the cGMP concentration (in pmol/mL or fmol/µg protein) and compare the treated samples to the vehicle control.
Experimental Workflow Example: Investigating Angiogenesis
The pro-angiogenic effects of this compound can be investigated using in vitro models such as the endothelial tube formation assay.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine grafted galactosylated chitosan for improved nanoparticle mediated gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine NONOate: A Nitric Oxide Donor in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spermine (B22157) NONOate as a nitric oxide (NO) donor in various experimental settings. Detailed protocols, quantitative data summaries, and signaling pathway diagrams are included to facilitate effective experimental design and execution.
Introduction to Spermine NONOate
This compound is a diazeniumdiolate compound that serves as a reliable and predictable source of nitric oxide (NO) for in vitro and in vivo research. It spontaneously decomposes in aqueous solutions at physiological pH and temperature to release two molecules of NO per molecule of the parent compound.[1][2] This controlled release allows for the investigation of the diverse physiological and pathophysiological roles of NO.
Chemical Properties:
| Property | Value |
| CAS Number | 136587-13-8[3] |
| Molecular Formula | C₁₀H₂₆N₆O₂[3] |
| Molecular Weight | 262.35 g/mol [2] |
| Solubility | Highly soluble in aqueous buffers (up to 100 mg/mL)[3] |
| Stability | Stable as a solid when stored at -80°C under nitrogen.[3] Alkaline stock solutions (in 0.01 M NaOH) are stable for up to 24 hours at 0°C. |
Mechanism of NO Release:
The release of NO from this compound is a first-order kinetic process that is dependent on pH and temperature.[2] The decomposition is nearly instantaneous at a pH of 5.1.
| Condition | Half-life (t½) |
| 37°C, pH 7.4 | ~39 minutes[2] |
| 22-25°C, pH 7.4 | ~230 minutes[2] |
Key Applications and Experimental Protocols
Vascular Smooth Muscle Relaxation
This compound is widely used to study the effects of NO on vascular tone. The primary mechanism involves the activation of soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation.[4][5]
Quantitative Data for Vasorelaxation:
| Parameter | Value | Species/Tissue | Reference |
| EC₅₀ | 6.2 µM | Rabbit Aorta | |
| Concentration Range | 0.1 - 100 µM | Mouse Corpus Cavernosum | [4] |
Protocol for Organ Bath Experiments:
This protocol details the methodology for assessing the vasorelaxant effects of this compound on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat pulmonary artery, mouse corpus cavernosum)[1][4]
-
Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ and 5% CO₂ at 37°C[4]
-
Isotonic transducer and data acquisition system[4]
-
Phenylephrine or other vasoconstrictors
-
This compound stock solution (freshly prepared in 10 mM NaOH)
-
Inhibitors (e.g., ODQ for sGC, hydroxocobalamin (B81358) as an NO scavenger)[4][5]
Procedure:
-
Mount the arterial rings in the organ baths containing PSS and allow them to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.[4]
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a plateau is reached, add this compound cumulatively to the bath to generate a concentration-response curve (e.g., 0.1 µM to 100 µM).[4]
-
To investigate the signaling pathway, pre-incubate the tissues with inhibitors (e.g., 10 µM ODQ for 30 minutes) before adding the vasoconstrictor and this compound.[1][4]
-
Record the relaxation responses as a percentage of the pre-contraction.
Experimental Workflow for Vasorelaxation Studies:
Caption: Workflow for organ bath vasorelaxation experiments.
Angiogenesis
This compound has been shown to promote angiogenesis, the formation of new blood vessels.[6] This pro-angiogenic effect is attributed to the specific pattern of NO release.
Quantitative Data for Angiogenesis Assays:
| Assay | Model System | Key Finding | Reference |
| Endothelial Tube Formation | EAhy926 cells | Maximally increased by this compound treatment | [6] |
| Ex vivo Angiogenesis | Egg Yolk Model | Maximally induced by this compound treatment | [6] |
| In vivo Angiogenesis | Cotton Plug Model | Maximally induced by this compound treatment | [6] |
Protocol for Endothelial Cell Tube Formation Assay:
This protocol describes an in vitro model of angiogenesis where endothelial cells form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., EAhy926)[6][7]
-
Basement membrane extract (e.g., Matrigel)[8]
-
96-well plates[8]
-
Endothelial cell growth medium
-
This compound
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL per well.[8]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[8]
-
Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound or vehicle control.
-
Seed 1-1.5 x 10⁴ cells onto the solidified matrix in each well.[8]
-
Incubate the plate at 37°C in a CO₂ incubator for 4-24 hours.[8]
-
Visualize and quantify the formation of tube-like structures using a microscope and appropriate imaging software.
In Vivo Studies
This compound can be administered in vivo to investigate the systemic or localized effects of NO.
Protocol for Local Administration via a Silastic Collar:
This protocol was used to study the effect of locally delivered this compound on neointima formation in a rabbit carotid artery model.[9]
Materials:
-
New Zealand White rabbits
-
Silastic tubing to create collars
-
This compound (1 mg/mL incorporated into the collar)[9]
-
Surgical instruments for implantation
Procedure:
-
Prepare silastic collars with and without (placebo) this compound.
-
Under anesthesia, surgically expose the common carotid arteries of the rabbit.
-
Place a this compound-containing collar around one carotid artery and a placebo collar around the contralateral artery.[9]
-
Close the incision and allow the animal to recover.
-
After a defined period (e.g., 14 days), euthanize the animal and harvest the carotid arteries for histological analysis.[9]
-
Quantify the thickness of the neointima.
Signaling Pathways
The biological effects of this compound are primarily mediated by the release of NO, which activates specific signaling cascades.
Canonical NO/cGMP Signaling Pathway:
The most well-characterized pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates downstream targets to elicit cellular responses such as smooth muscle relaxation.
Caption: The canonical NO/sGC/cGMP signaling pathway.
cGMP-Independent Signaling:
Some studies suggest that NO can also exert effects through cGMP-independent mechanisms, which may involve the activation of certain ion channels or enzymes.[5] For instance, in rat pulmonary artery, this compound-induced relaxation was only partially blocked by an sGC inhibitor, implying the involvement of other pathways.[5]
Measurement of cGMP
To confirm the engagement of the canonical NO signaling pathway, it is often necessary to measure intracellular cGMP levels.
Protocol for Intracellular cGMP Measurement:
This protocol is adapted for use in cultured cells.[10]
Materials:
-
Cultured cells (e.g., bovine chromaffin cells)[10]
-
Locke's solution or other appropriate buffer
-
IBMX (a phosphodiesterase inhibitor, 0.5 mM)[10]
-
This compound
-
6% Trichloroacetic acid
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with buffer.
-
Pre-incubate the cells with IBMX for 30 minutes at 37°C to prevent cGMP degradation.[10]
-
Stimulate the cells with various concentrations of this compound for the desired time.
-
Terminate the reaction by adding ice-cold 6% trichloroacetic acid.
-
Scrape the cells and centrifuge to pellet the protein.
-
Measure the cGMP concentration in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
Safety and Handling
This compound is for research use only and not for human or veterinary use.[3] It is a crystalline solid that is sensitive to moisture and air.[3] Store at -80°C under an inert atmosphere (e.g., nitrogen). Handle with appropriate personal protective equipment in a well-ventilated area.
By following these detailed application notes and protocols, researchers can effectively incorporate this compound into their experimental designs to investigate the multifaceted roles of nitric oxide in biological systems.
References
- 1. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. A nitric oxide donor (spermine-NONOate) prevents the formation of neointima in rabbit carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nitric Oxide Release from Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of nitric oxide (NO) released from the donor compound Spermine NONOate. These guidelines are intended for researchers in various fields, including pharmacology, biochemistry, and drug development, who utilize NO donors in their experimental systems.
Introduction
This compound is a diazeniumdiolate that belongs to the class of nitric oxide (NO) donors. It spontaneously decomposes in aqueous solutions under physiological conditions to release NO.[1] This property makes it a valuable tool for studying the physiological and pathological effects of NO. The release of NO from this compound is a first-order process that is dependent on pH and temperature.[1][2] One mole of this compound liberates two moles of NO.[1][2] Accurate quantification of the released NO is crucial for interpreting experimental results and for the development of novel NO-based therapeutics.
This document outlines three common methods for measuring NO release from this compound: the Griess assay, chemiluminescence, and electrochemical detection. Each section includes a detailed protocol and a summary of key quantitative data.
Quantitative Data Summary
The following tables summarize the key kinetic and stoichiometric data for this compound.
Table 1: Half-life of this compound
| Temperature (°C) | pH | Half-life (t½) | Reference |
| 37 | 7.4 | 39 minutes | [2][3] |
| 22-25 | 7.4 | 230 minutes | [2] |
| 37 | 7.4 | 37 ± 3 minutes | [4] |
Table 2: Stoichiometry of Nitric Oxide Release
| Compound | Moles of NO released per mole of compound | Reference |
| This compound | 2 | [1][2] |
| This compound | 1.7 ± 0.1 | [5] |
Method 1: Griess Assay for Indirect NO Quantification
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[6][7] This assay is widely used due to its simplicity and cost-effectiveness. The reaction involves the diazotization of sulfanilamide (B372717) by nitrite in an acidic solution, followed by coupling with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically.[8][9]
Experimental Protocol: Griess Assay
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent System (containing sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, and an acidic buffer)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 10 mM NaOH. Due to its instability in acidic or neutral pH, the stock solution should be prepared fresh and kept on ice.
-
Dilute the stock solution to the desired final concentration in pre-warmed PBS (37°C, pH 7.4) immediately before starting the experiment.
-
-
Sample Incubation:
-
Incubate the this compound solution at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to allow for NO release and its conversion to nitrite.
-
-
Griess Reaction:
-
At each time point, take an aliquot (e.g., 50 µL) of the sample solution and place it into a well of a 96-well microplate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Standard Curve:
-
Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite in the same buffer as the samples.
-
Process the standards in the same manner as the experimental samples.
-
-
Calculation:
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Experimental Workflow: Griess Assay
Caption: Workflow for the Griess Assay.
Method 2: Chemiluminescence for Direct NO Quantification
Chemiluminescence-based detection offers high sensitivity and specificity for the direct measurement of NO gas.[11][12] This method relies on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[11][13]
Experimental Protocol: Chemiluminescence
Materials:
-
This compound
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Chemiluminescence NO analyzer
-
Reaction vessel sealed with a septum
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Instrument Setup:
-
Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions using a certified NO gas standard.
-
-
Reaction Setup:
-
Add a known volume of degassed buffer to the reaction vessel.
-
Purge the headspace of the vessel with an inert gas to remove any oxygen, which can react with NO.
-
Continuously flow the inert gas through the vessel and into the NO analyzer to establish a baseline reading.
-
-
NO Release and Detection:
-
Prepare a fresh, concentrated stock solution of this compound in 10 mM NaOH.
-
Inject a small volume of the this compound stock solution into the reaction vessel through the septum to initiate NO release.
-
The released NO gas is carried by the inert gas stream into the chemiluminescence detector.
-
-
Data Acquisition:
-
Record the NO concentration in real-time. The data will show an increase in NO concentration as this compound decomposes, followed by a gradual decrease as the compound is consumed.
-
-
Calculation:
-
The total amount of NO released can be calculated by integrating the area under the curve of the NO concentration versus time plot.
-
The rate of NO release and the half-life of this compound can also be determined from the kinetic profile.
-
Logical Relationship: Chemiluminescence Detection
Caption: Principle of Chemiluminescence NO Detection.
Method 3: Electrochemical Detection of NO
Electrochemical sensors, also known as NO-selective electrodes, provide a real-time and highly sensitive method for measuring NO concentrations directly in solution.[14][15] These sensors typically consist of a working electrode that oxidizes NO, a reference electrode, and a counter electrode. The current generated from the oxidation of NO is proportional to its concentration.
Experimental Protocol: Electrochemical Detection
Materials:
-
This compound
-
Calibrated NO-selective electrochemical sensor
-
Stirred reaction vessel
-
Buffer solution (e.g., PBS, pH 7.4)
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions. This may involve using a chemical that generates a known amount of NO or a saturated NO solution.
-
-
Experimental Setup:
-
Place the buffer solution in the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C) with gentle stirring.
-
Immerse the NO sensor in the buffer and allow the baseline reading to stabilize.
-
-
Initiation of NO Release:
-
Prepare a fresh stock solution of this compound in 10 mM NaOH.
-
Add a known amount of the this compound stock solution to the stirred buffer to initiate NO release.
-
-
Real-Time Measurement:
-
Record the output from the electrochemical sensor over time. The sensor will detect the increase in NO concentration as this compound decomposes.
-
-
Data Analysis:
-
The recorded data will provide a real-time profile of the NO concentration in the solution.
-
From this profile, the rate of NO release, the maximum NO concentration achieved, and the half-life of this compound can be determined.
-
Signaling Pathway: NO Donor Action
Caption: Action of this compound as an NO Donor.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Griess Reagent System [promega.jp]
- 9. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
- 11. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review [mdpi.com]
- 13. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Sensors for Nitric Oxide Detection in Biological Applications | Semantic Scholar [semanticscholar.org]
Application Notes: Spermine NONOate in Smooth Muscle Relaxation Studies
Introduction
Spermine (B22157) NONOate is a diazeniumdiolate compound that spontaneously decomposes to release nitric oxide (NO), a critical signaling molecule in various physiological processes, including the regulation of smooth muscle tone. Due to its predictable and concentration-dependent release of NO, spermine NONOate serves as a valuable tool for researchers studying vascular and non-vascular smooth muscle relaxation. These application notes provide an overview of its mechanisms of action, key experimental data, and protocols for its use in laboratory settings.
Mechanism of Action
This compound induces smooth muscle relaxation through two primary signaling pathways:
-
Cyclic GMP-Dependent Pathway: The canonical pathway for NO-mediated smooth muscle relaxation involves the activation of soluble guanylate cyclase (sGC) in smooth muscle cells. NO, released from this compound, diffuses into the smooth muscle cell and binds to the heme moiety of sGC. This binding activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. These phosphorylation events lead to a decrease in intracellular calcium concentration ([Ca2+]i) and desensitization of the contractile apparatus to Ca2+, ultimately resulting in smooth muscle relaxation.[1][2][3][4]
-
Cyclic GMP-Independent Pathway: Studies have revealed that this compound can also induce smooth muscle relaxation through mechanisms that are independent of the sGC-cGMP-PKG pathway.[1][5] This is particularly evident in tissues like the rat pulmonary artery, where the relaxation response to this compound is only partially blocked by inhibitors of sGC.[1][5] The cGMP-independent mechanisms are thought to involve:
-
Activation of the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), which enhances Ca2+ sequestration into the sarcoplasmic reticulum.[1][5]
-
Activation of calcium-activated potassium channels (KCa), leading to hyperpolarization of the smooth muscle cell membrane and subsequent closure of voltage-gated Ca2+ channels.[1][5]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on smooth muscle relaxation.
Table 1: Potency of this compound in Different Smooth Muscle Preparations
| Tissue | Species | Pre-contraction Agent | Potency (Negative Log IC50) | Maximum Relaxation (%) | Reference |
| Mouse Aorta | Mouse | Phenylephrine (B352888) | 6.02 ± 0.02 | ~100 | [2] |
| Rat Pulmonary Artery | Rat | Phenylephrine | 4.76 ± 0.11 (for IC25) | Not Reported | [1] |
| Mouse Corpus Cavernosum | Mouse | Phenylephrine | Not explicitly stated | ~100 (at 100 µM) | [6][7] |
Table 2: Effect of sGC Inhibition on this compound-Induced Relaxation
| Tissue | Species | sGC Inhibitor (Concentration) | Effect on this compound Response | Reference |
| Mouse Aorta | Mouse | ODQ (10 µM) | Parallel shift in the concentration-response curve, no depression of maximum relaxation. | [2] |
| Rat Pulmonary Artery | Rat | ODQ (up to 30 µM) | Partial blockade of relaxation. 10 µM ODQ gave maximal inhibition. | [1][5] |
| Rat Femoral Artery | Rat | ODQ (20 µM) | Attenuated, but did not abolish, vasodilator responses. | [8] |
| Mouse Corpus Cavernosum | Mouse | ODQ (2 µM) | Significantly decreased relaxation at all concentrations. | [3] |
Table 3: Comparison of Potency with Other NO Donors (Mouse Aorta)
| NO Donor | Potency (Negative Log IC50) | Reference |
| Sodium Nitroprusside | 7.76 ± 0.05 | [2] |
| Glyceryl Trinitrate | 6.82 ± 0.09 | [2] |
| This compound | 6.02 ± 0.02 | [2] |
| NO gas solution | 5.91 ± 0.04 | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Relaxation in Isolated Aortic Rings
This protocol is adapted from studies on mouse aorta.[2]
Materials:
-
This compound
-
Phenylephrine
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath system with force transducers
-
Data acquisition system
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Euthanize a mouse via an approved method and excise the thoracic aorta.
-
Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1 g, with solution changes every 15-20 minutes.
-
-
Pre-contraction:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the relaxation response as a percentage reversal of the phenylephrine-induced contraction.
-
-
Data Analysis:
-
Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Investigation of the Role of the cGMP Pathway using an sGC Inhibitor
This protocol builds upon Protocol 1 to investigate the involvement of the sGC pathway.
Materials:
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Incubation:
-
After the initial pre-contraction and washout, incubate a set of aortic rings with a specific concentration of ODQ (e.g., 10 µM) for a designated period (e.g., 30 minutes) prior to the second pre-contraction with phenylephrine. A parallel set of rings should be incubated with vehicle as a control.
-
-
Second Pre-contraction and Concentration-Response Curve:
-
After incubation, contract the tissues again with phenylephrine.
-
Generate a cumulative concentration-response curve for this compound in the presence of ODQ or vehicle.
-
-
Data Analysis:
-
Compare the concentration-response curves and IC50 values obtained in the presence and absence of ODQ to determine the contribution of the sGC pathway to the relaxation response. A rightward shift in the curve in the presence of ODQ indicates cGMP-dependent relaxation.[2]
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Spermine NONOate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spermine NONOate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a diazeniumdiolate (NONOate) compound that serves as a nitric oxide (NO) donor.[1][2][3] It is a stable, crystalline solid that, when dissolved in an aqueous solution, spontaneously decomposes to release two moles of NO per mole of the parent compound.[3][4] This controlled release of NO makes it a valuable tool for studying the diverse physiological and pathophysiological roles of nitric oxide, such as vasodilation and cell signaling.[2][4][5]
Q2: How stable is this compound in its solid form and in solution?
A2: In its solid, crystalline form, this compound is stable for at least two years when stored desiccated at -80°C and protected from light and moisture.[3][6] The crystals are sensitive to moisture and can discolor when exposed to air.[6] In solution, its stability is highly dependent on pH and temperature.[2][4][7] Alkaline solutions (e.g., in 10 mM NaOH) are significantly more stable and can be stored at 0°C for up to 24 hours.[6] At physiological pH (7.4), its decomposition and NO release are rapid.[2][3]
Q3: What are the decomposition products of this compound?
A3: Upon decomposition in aqueous solution, this compound releases nitric oxide (NO) and the corresponding polyamine, spermine.[4] An advantage of NONOates is that, aside from NO, no other metabolites are produced besides the original amine, simplifying experimental interpretation.[2]
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my neutral pH buffer (e.g., PBS).
-
Cause: this compound has limited stability and solubility in neutral or acidic aqueous solutions. Its decomposition is a pH-dependent, first-order process that is nearly instantaneous at pH 5.[3][6] While it is highly soluble in aqueous buffers, preparing it directly in a neutral buffer can lead to rapid decomposition before full dissolution.[3]
-
Solution: The recommended procedure is to first prepare a concentrated stock solution in a cold, alkaline buffer. A common choice is 10 mM sodium hydroxide (B78521) (NaOH).[6] The alkaline conditions keep the NONOate stable.[2][6] This stock solution can then be diluted into your final experimental buffer (e.g., PBS at pH 7.4) immediately before use to initiate the controlled release of nitric oxide.[6]
Experimental Protocols & Data
Protocol for Preparation of a this compound Stock Solution
This protocol details the recommended procedure for preparing a stable, concentrated stock solution.
Materials:
-
This compound (crystalline solid)
-
Sodium Hydroxide (NaOH), molecular biology grade
-
Nuclease-free water
-
Pre-chilled microcentrifuge tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Prepare a 10 mM NaOH solution by dissolving the appropriate amount of NaOH in nuclease-free water. Chill this solution on ice for at least 30 minutes.
-
In a fume hood or well-ventilated area, weigh the desired amount of this compound. Handle the solid compound in a glove box with an inert atmosphere if possible, as it is sensitive to moisture.[6]
-
Add the appropriate volume of the cold 10 mM NaOH solution to the this compound solid to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex or pipette up and down until the solid is completely dissolved. Keep the solution on ice throughout this process to minimize degradation.
-
Aliquot the stock solution into pre-chilled, airtight microcentrifuge tubes. It is recommended to store aliquots under nitrogen gas if possible.[1]
-
Immediately store the aliquots at -80°C. When stored properly, the stock solution is stable for up to 6 months.[1]
Quantitative Data Summary
The stability and solubility of this compound are critical parameters for experimental design.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
|---|---|---|
| Water / Aqueous Buffers | ≥ 100 mg/mL (or 100 mM) | [1][3][5] |
| 10 mM NaOH | Highly soluble (used for stable stock solutions) |[6] |
Table 2: Half-Life of this compound at pH 7.4
| Temperature | Half-Life (t½) | Reference |
|---|---|---|
| 37°C | ~39 minutes | [1][2][3] |
| 22-25°C | ~230 minutes |[1][2][3] |
Visual Guides: Workflows and Pathways
This compound Solution Troubleshooting Workflow
This diagram outlines the decision-making process for addressing common solubility issues.
Caption: Troubleshooting workflow for this compound dissolution.
Nitric Oxide Signaling Pathway
This diagram illustrates the primary downstream signaling cascade activated by NO released from this compound.
Caption: Canonical Nitric Oxide (NO) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
preventing premature degradation of Spermine NONOate
Welcome to the technical support center for Spermine NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, as well as to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1][2][3] It spontaneously dissociates in aqueous solutions in a pH-dependent, first-order process to release two moles of NO per mole of the parent compound.[1][3] This property allows for the controlled generation of NO in experimental settings.[4]
Q2: How should I store this compound powder?
For long-term stability, the solid, crystalline this compound should be stored at -80°C, desiccated, and ideally under an inert atmosphere like nitrogen.[1][2][5] It is sensitive to moisture and air, which can cause discoloration and degradation.[5][6] For shorter-term storage, -20°C is also acceptable. Under these conditions, it should be stable for at least one to two years.[1][4][5]
Q3: How do I prepare a stable stock solution of this compound?
To prevent premature degradation, it is recommended to prepare a concentrated stock solution in an alkaline buffer, such as 0.01 M NaOH.[5] In a basic pH environment, this compound is relatively stable and can be stored at 0°C for up to 24 hours.[3][5] The powder is highly soluble in aqueous buffers, up to 100 mg/ml.[1]
Q4: How do I initiate the release of nitric oxide from my this compound stock solution?
To initiate NO release, add an aliquot of the alkaline stock solution to an excess of your experimental buffer at a neutral pH (e.g., pH 7.0-7.4).[5] The decomposition of this compound is nearly instantaneous at a pH of 5.1.[5]
Q5: What is the half-life of this compound in a physiological buffer?
The half-life of this compound is dependent on temperature and pH. In a 0.1 M phosphate (B84403) buffer at pH 7.4, the half-life is approximately 39 minutes at 37°C and 230 minutes at 22-25°C.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Premature degradation of this compound. | 1. Verify Storage: Ensure the solid compound has been stored at -80°C under desiccated and inert conditions.[1][5] 2. Check Solution Preparation: Confirm that stock solutions were prepared in an alkaline buffer (e.g., 0.01 M NaOH) and used within 24 hours if stored at 0°C.[5] 3. Fresh Preparations: Always prepare fresh working solutions immediately before use by diluting the alkaline stock into your neutral pH experimental buffer.[2] 4. Confirm Concentration: Use UV-Vis spectrophotometry to measure the concentration of your stock solution. The intact this compound has a characteristic UV absorbance maximum at 252 nm (ε = 8,500 M⁻¹ cm⁻¹).[5] |
| Variability between experimental replicates. | Inconsistent timing of measurements after initiating NO release. | 1. Standardize Timing: Due to its defined half-life, the timing of your experimental measurements relative to the addition of this compound to the neutral buffer is critical. Ensure this is consistent across all replicates. 2. Temperature Control: Maintain a constant temperature throughout your experiment, as the half-life is temperature-dependent.[1][2] |
| Discoloration of the solid this compound. | Exposure to moisture and/or air. | This indicates potential degradation of the solid compound.[5] It is recommended to use a fresh, unopened vial for your experiments to ensure accurate results. If you must use the discolored compound, verify its concentration and purity. |
| Precipitation observed when preparing solutions. | Solvent incompatibility or saturation. | This compound is highly soluble in water and aqueous buffers.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2] Ensure you are not exceeding the solubility limit. |
Data Presentation
This compound Stability Data
| Condition | Half-life (t½) | Reference |
| 37°C in 0.1 M phosphate buffer (pH 7.4) | 39 minutes | [1][2][5] |
| 22-25°C in buffer (pH 7.4) | 230 minutes | [1][2][3] |
| 0°C in 0.01 M NaOH | Stable for up to 24 hours | [5] |
Storage Recommendations
| Form | Temperature | Conditions | Stability | Reference |
| Solid | -80°C | Desiccated, under nitrogen | ≥ 2 years | [1][5] |
| Solid | -20°C | Desiccated | Long-term | |
| Stock Solution (0.01 M NaOH) | 0°C | Up to 24 hours | [5] | |
| Stock Solution | -80°C | Aliquoted, protected from light, under nitrogen | Up to 6 months | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation of Alkaline Buffer: Prepare a 0.01 M solution of Sodium Hydroxide (NaOH) in deionized water.
-
Weighing this compound: In a controlled environment to minimize exposure to air and moisture (e.g., a glove box), weigh the desired amount of this compound.
-
Dissolution: Dissolve the weighed this compound in the 0.01 M NaOH buffer to the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 2.624 mg of this compound in 1 ml of 0.01 M NaOH.
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into separate vials, purge with nitrogen, and store at -80°C for up to 6 months.[2] For short-term storage, keep on ice or at 0°C for up to 24 hours.[5]
Protocol for Initiating Nitric Oxide Release
-
Prepare Experimental Buffer: Have your experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4) ready at the desired experimental temperature.
-
Dilution: Add the required volume of the alkaline this compound stock solution to your experimental buffer to achieve the final desired concentration.
-
Initiation of Experiment: Immediately begin your experiment as the addition to the neutral pH buffer will initiate the spontaneous release of nitric oxide.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Technical Support Center: Spermine NONOate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, Spermine (B22157) NONOate.
Frequently Asked Questions (FAQs)
Q1: What is Spermine NONOate and how does it release nitric oxide (NO)?
A1: this compound is a diazeniumdiolate-based molecule that serves as a reliable NO donor. It spontaneously dissociates in aqueous solutions in a pH-dependent and temperature-sensitive manner, following first-order kinetics.[1][2] This decomposition releases two moles of NO per mole of the parent compound.[1]
Q2: What are the key properties of this compound I should be aware of for my experiments?
A2: Key properties include its half-life, which is significantly influenced by temperature and pH, and its solubility. Understanding these properties is crucial for consistent experimental outcomes.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Half-life | ~39 minutes | 37°C, pH 7.4 | [1][3] |
| ~230 minutes | 22-25°C, pH 7.4 | [1][3] | |
| Solubility | ~100 mg/mL | Aqueous buffers | [3] |
| ~100 mM | Water | [4] | |
| Molar Mass | 262.35 g/mol | [1] | |
| NO Moles Released | 2 moles NO / 1 mole this compound | [1] |
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, this compound powder should be kept at -80°C under an inert atmosphere, as it is sensitive to moisture and air.[5] For preparing stock solutions, it is highly soluble in aqueous buffers.[3] To create a stable stock solution, dissolve this compound in 0.01 M NaOH; in this alkaline solution, it is stable for up to 24 hours at 0°C.[5] To initiate NO release, dilute the alkaline stock solution into your experimental buffer at physiological pH (e.g., 7.4).[5] It is recommended to prepare fresh working solutions for each experiment.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
Q: I am not seeing the expected biological effect, or the results are highly variable between experiments. What could be the cause?
A: This is a common issue that can arise from several factors related to the stability and handling of this compound.
-
Improper Storage or Handling: Exposure to moisture and air can degrade the solid compound.[5] Ensure the compound is stored under desiccated and inert conditions.
-
Incorrect Preparation of Working Solutions: The half-life of this compound is highly dependent on pH and temperature.[1][3] Preparing a large batch of working solution that is left at room temperature or in an incubator for an extended period will result in significant NO release before the experiment begins, leading to a lower effective concentration.
-
Variability in Experimental Conditions: Minor variations in the pH of your buffer or the temperature of your experimental system can significantly alter the rate of NO release and thus the biological response.
-
Inactivation of NO: Nitric oxide is a reactive free radical with a short half-life in biological systems.[6] It can be rapidly scavenged by reactive oxygen species. High levels of oxidative stress in your cell culture or tissue preparation can neutralize the released NO.[6]
Troubleshooting Steps:
-
Verify Compound Integrity: If you suspect degradation of your solid this compound, you can verify its concentration by measuring its UV absorbance at 252 nm (ε = 8,500 M⁻¹ cm⁻¹) in 0.01 M NaOH.[5]
-
Standardize Solution Preparation: Always prepare fresh working solutions of this compound immediately before use by diluting a stable alkaline stock into your experimental buffer.[5]
-
Control Experimental Parameters: Precisely control the pH and temperature of your experiments to ensure a consistent rate of NO release.
-
Consider NO Scavengers: If your system has high levels of oxidative stress, consider including an antioxidant. To confirm that the observed effect is due to NO, include a control with a specific NO scavenger like carboxy-PTIO (cPTIO).[6]
Issue 2: Unexpected Cytotoxicity
Q: I am observing higher than expected cell death in my cell culture experiments. Is this compound toxic to cells?
A: While the primary effect of this compound is mediated by NO, both NO at high concentrations and the spermine byproduct can exhibit cytotoxic effects.[7][8]
-
High NO Concentration: A rapid release of a high concentration of NO can be cytotoxic.[7]
-
Spermine Byproduct: The spermine molecule, which is left after NO is released, can have its own biological effects, including potential toxicity at high concentrations.[9]
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for your specific cell type to achieve the desired biological effect without inducing significant cytotoxicity.
-
Use a "Spent" NONOate Control: To differentiate the effects of NO from those of the spermine byproduct, prepare a "spent" solution. Dissolve this compound in your experimental buffer and allow it to incubate for at least 5-10 half-lives (e.g., 3-6 hours at 37°C) to ensure all the NO has been released. Then, add this "spent" solution to your cells. Any observed effect can be attributed to the spermine byproduct.[6]
Issue 3: Difficulty in Detecting and Quantifying NO Release
Q: I am having trouble consistently measuring the amount of NO released in my experiments using the Griess assay. What could be wrong?
A: The Griess assay, which measures nitrite (B80452) (a stable oxidation product of NO), is a common method for quantifying NO release. However, it has limitations.[10]
-
Low Sensitivity in Complex Media: The Griess assay can have low sensitivity in complex biological media like cell culture medium or blood due to interfering substances.[10]
-
Incorrect Timing of Measurement: Since the Griess assay measures the accumulation of nitrite, the timing of sample collection is critical and should be optimized based on the half-life of this compound under your experimental conditions.
Troubleshooting Steps:
-
Optimize Sample Preparation: If using complex biological fluids, consider deproteinizing your samples before performing the Griess assay.[11]
-
Create a Standard Curve for Each Experiment: Always prepare a fresh sodium nitrite standard curve in the same buffer or medium as your experimental samples to ensure accurate quantification.[12]
-
Consider Alternative Detection Methods: For real-time measurements or more sensitive detection, consider using an NO-sensitive electrode or fluorescent probes like DAF-FM.[13] However, be aware that fluorescent probes can also have issues with photobleaching and specificity.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in ice-cold 0.01 M NaOH. This alkaline stock is stable for up to 24 hours at 0°C.[5]
-
Immediately before your experiment, dilute the 10 mM stock solution to the desired final concentration in your pre-warmed (e.g., 37°C) experimental buffer (pH 7.4).
-
Use the working solution promptly after preparation.
Protocol 2: Quantification of NO Release using the Griess Assay
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in your experimental buffer.
-
At the desired time points, collect aliquots of your experimental samples (e.g., cell culture supernatant).
-
Add the Griess reagents (typically sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine) to your standards and samples according to the manufacturer's instructions.[12]
-
Incubate at room temperature for the recommended time, protected from light.[6]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic versus genotoxic effects of nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. abcam.com [abcam.com]
- 13. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spermine NONOate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Spermine (B22157) NONOate in cell-based experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of Spermine NONOate concentration for maintaining cell viability while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a diazeniumdiolate-based nitric oxide (NO) donor. It spontaneously dissociates in aqueous solutions in a pH-dependent manner to release two molecules of NO.[1] This controlled release of NO makes it a valuable tool for studying the diverse physiological and pathophysiological roles of nitric oxide in cellular signaling.[2]
Q2: What is the half-life of this compound in cell culture?
The half-life of this compound is dependent on temperature and pH. At 37°C and a physiological pH of 7.4, its half-life is approximately 39 minutes. At room temperature (22-25°C), the half-life extends to about 230 minutes.[1][3] This relatively short half-life necessitates fresh preparation of working solutions for experiments.
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[4] To prepare a stock solution, dissolve the solid in a minimal amount of 0.01 M NaOH to prevent premature NO release. This alkaline stock solution is stable for a short period when stored at 4°C. For experiments, the alkaline stock solution should be diluted to the final working concentration in the desired buffer or cell culture medium immediately before use. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: At what wavelength can I measure the concentration of my this compound stock solution?
The concentration of a this compound stock solution can be determined spectrophotometrically by measuring its absorbance at a wavelength of 252 nm.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound | Degradation of the compound: this compound is sensitive to light, moisture, and acidic pH. Improper storage or handling can lead to its degradation and loss of NO-releasing capacity. | - Store the solid compound at -20°C under desiccated and dark conditions. - Prepare fresh stock solutions in 0.01 M NaOH. - Prepare working solutions immediately before each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| Incorrect preparation of working solution: Diluting the stock solution in an acidic buffer or medium can cause rapid, uncontrolled release of NO before it reaches the cells. | - Ensure the final pH of the cell culture medium is around 7.4 after the addition of the this compound working solution. | |
| High levels of cytotoxicity observed even at low concentrations | Cell line sensitivity: Different cell lines exhibit varying sensitivities to nitric oxide. | - Perform a dose-response experiment starting with a very low concentration range (e.g., nanomolar) to determine the optimal non-toxic concentration for your specific cell line. |
| Rapid NO release: If the working solution is not prepared and added to the cells promptly, a burst release of NO may occur, leading to acute cytotoxicity. | - Add the freshly prepared this compound working solution to the cell culture immediately after dilution. | |
| Variability in results between experiments | Inconsistent cell density: The number of cells at the time of treatment can influence the effective concentration of NO per cell. | - Ensure consistent cell seeding density and allow cells to adhere and reach the desired confluency before treatment. |
| Fluctuations in incubator conditions: Changes in temperature and CO2 levels can affect the rate of NO release from this compound and influence cell health. | - Maintain stable and optimal incubator conditions (37°C, 5% CO2). | |
| Interference with cell viability assays | MTT assay interference: The reducing environment created by some NO donors can interfere with the reduction of the MTT reagent, leading to inaccurate viability readings.[6][7] | - Consider using an alternative viability assay that is less susceptible to interference from reducing agents, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a dye exclusion assay like trypan blue.[7] |
| Phenol (B47542) red interference: Phenol red in culture media can interfere with colorimetric assays. | - Use phenol red-free medium for the duration of the experiment if using a colorimetric endpoint.[7] |
Experimental Protocols
Determining the Optimal Concentration of this compound using the MTT Assay
This protocol provides a framework for determining the optimal concentration range of this compound that maintains cell viability.
Materials:
-
This compound
-
0.01 M NaOH
-
Sterile, phenol red-free cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Preparation of this compound Working Solutions:
-
Prepare a fresh 10 mM stock solution of this compound in 0.01 M NaOH.
-
Perform serial dilutions of the stock solution in sterile, phenol red-free cell culture medium to achieve a range of working concentrations (e.g., 1 µM to 1000 µM). Prepare these solutions immediately before adding them to the cells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the various this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of NaOH used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the no-treatment control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line/System | Effect | Effective Concentration | Reference |
| Rabbit Aorta | Relaxation | EC50 = 6.2 µM | |
| Bovine Chromaffin Cells | cGMP elevation | Threshold: ~0.05 µM, Max: 2.5-5 µM | [5] |
| EAhy926 (Endothelial) | Tube formation | Not specified | [8] |
| Mouse Corpus Cavernosum | Relaxation | 0.1 - 100 µM | [9] |
| Rat Pulmonary Artery | Relaxation | 100 µM | [10] |
| Bovine Corneal Endothelial Cells | COX-2 mRNA expression | 20 µM | [11] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are highly dependent on the cell type and experimental conditions.
Mandatory Visualizations
Signaling Pathway of Nitric Oxide (NO)
Caption: Nitric oxide signaling pathway initiated by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 8. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:136587-13-8 | nitric oxide donor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
Spermine NONOate stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Spermine NONOate in various buffer solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this nitric oxide (NO) donor in your experiments.
Stability of this compound: A Summary
The stability of this compound is critically dependent on pH and temperature. Its decomposition, which results in the release of nitric oxide, follows first-order kinetics.[1][2][3]
Key Stability Data
The following table summarizes the half-life of this compound under different experimental conditions.
| Buffer/Solution | pH | Temperature (°C) | Half-life (t½) | Decomposition Rate Constant (k) |
| 0.1 M Phosphate Buffer | 7.4 | 37 | 39 minutes[1][2] | 0.019 ± 0.002 min⁻¹[4] |
| Aqueous Solution | 7.4 | 22-25 | 230 minutes[2] | Not specified |
| Alkaline Solution (0.01 M NaOH) | >12 | 0 | Very stable, can be stored for 24 hours[1] | Not applicable |
| Acidic Solution | 5.1 | Not specified | Nearly instantaneous decomposition[1] | Not applicable |
Note: One mole of this compound liberates approximately 1.7 to 2 moles of nitric oxide upon decomposition.[3][4]
Signaling Pathways and Experimental Workflow
The decomposition of this compound is a straightforward chemical process initiated by protons. The released nitric oxide can then participate in various biological signaling pathways, a common one being the activation of soluble guanylate cyclase (sGC).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for Spermine NONOate degradation byproducts
Welcome to the technical support center for Spermine (B22157) NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for its degradation byproducts during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Spermine NONOate and how does it work?
This compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1] In aqueous solutions, it undergoes spontaneous, first-order decomposition to release two molecules of nitric oxide and one molecule of spermine.[1] This process is highly dependent on pH and temperature, making it a tool for the controlled release of NO in experimental settings.[2]
Q2: What are the degradation byproducts of this compound?
The primary degradation byproducts are Nitric Oxide (NO) and the polyamine spermine .[3] In biological systems, the released NO is rapidly oxidized to stable end-products like nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻) , which can be measured to quantify NO release.[4]
Q3: How stable is this compound?
The stability of this compound is critically dependent on temperature and pH. It is relatively stable as a solid when stored correctly and in basic aqueous solutions.[2] However, at physiological pH (7.4), its decomposition is time-dependent. The solid compound should be stored desiccated at -20°C or -80°C for long-term stability.[1]
Q4: Can the spermine byproduct affect my experimental results?
Yes. Spermine is a biologically active polyamine that can influence various cellular processes. Therefore, it is crucial to use appropriate controls to distinguish the effects of released NO from the effects of the spermine backbone.[3]
Q5: How can I prepare a stable stock solution of this compound?
To minimize premature degradation, stock solutions should be prepared in a high pH buffer (e.g., 0.01 M NaOH, pH ~12) and stored on ice for short-term use. The alkaline conditions significantly slow the rate of NO release.[2] For experiments, this stock solution can then be diluted into the physiological buffer immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between experiments. | Inconsistent NO release due to temperature or pH fluctuations. | Strictly control the temperature (e.g., using a water bath) and pH of your experimental buffer. Ensure the buffer has adequate capacity. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing for a short period, use a high pH buffer and keep it on ice. | |
| Unexpected biological effects observed. | The spermine byproduct is active in your system. | Include a "spermine-only" control group in your experiment at the same concentration as will be released from the NONOate.[3] |
| The NONOate molecule itself may have effects independent of NO release.[5] | Use an inactive NONOate, such as Sulpho NONOate, as a negative control. It does not release NO at physiological pH.[2] | |
| Lower than expected NO concentration. | Premature decomposition of the compound. | Verify your stock solution preparation and handling procedure. Ensure you are diluting the stock into the final buffer immediately before starting the experiment. |
| Inaccurate quantification method. | Use a reliable method like the Griess assay or a fluorescent probe to measure nitrite, a stable breakdown product of NO.[4][6] Calibrate with a known nitrite standard. |
Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1] |
| NO Moles Released | ~1.7 - 2.0 moles per mole of parent compound | [1][4][7] |
| λmax | 252 nm | [1] |
| Solubility | Up to 100 mg/mL in aqueous buffers |[1] |
Table 2: Half-life (t½) of this compound at pH 7.4
| Temperature | Half-life (t½) | Reference |
|---|---|---|
| 37°C | ~39 minutes | [1][2][4] |
| 22-25°C | ~230 minutes |[1][2] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Weigh the solid this compound in a fume hood. Dissolve it in ice-cold 0.01 M NaOH to create a concentrated stock solution (e.g., 10-100 mM). The basic pH will minimize decomposition.
-
Verify Concentration: (Optional) The concentration of the stock solution can be verified spectrophotometrically by measuring its absorbance at 252 nm.[4]
-
Prepare Working Solution: Immediately before starting the experiment, dilute the stock solution into your pre-warmed (e.g., 37°C) physiological buffer (pH 7.4) to the final desired concentration.
-
Initiate Experiment: Add the working solution to your cells or experimental system without delay.
Protocol 2: Quantification of Nitrite using the Griess Assay
This protocol measures nitrite, a stable byproduct of NO, to quantify its release.
-
Sample Collection: At desired time points, collect aliquots of the cell culture medium or buffer from your experiment.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed immediately before use:
-
Solution A: Sulfanilamide in phosphoric acid.
-
Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Assay Procedure:
-
Add 50 µL of your collected sample to a 96-well plate.
-
Add 50 µL of Solution A and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Designing Essential Control Experiments
To isolate the effects of nitric oxide, the following controls are critical:
-
Vehicle Control: The experimental system treated with the same buffer used to dissolve this compound.
-
Spermine Control: The system treated with a concentration of spermine equivalent to that released by the this compound. This accounts for the effects of the polyamine byproduct.[3]
-
Inactive NONOate Control (Optional but Recommended): The system treated with a NONOate that is stable at physiological pH, such as Sulpho NONOate, to control for any effects of the NONOate structure itself.[2]
Visualizations
The following diagrams illustrate key pathways and workflows for working with this compound.
Caption: Degradation pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Spermine NONOate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, Spermine (B22157) NONOate, in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is Spermine NONOate and how does it release nitric oxide?
This compound is a diazeniumdiolate compound that serves as a reliable nitric oxide (NO) donor. It spontaneously dissociates in aqueous solutions under physiological conditions (pH 7.4, 37°C) to release two moles of NO per mole of the parent compound.[1][2] This release is a pH-dependent, first-order process and does not require enzymatic activation.[1][3]
Q2: What are the key physicochemical properties of this compound?
Understanding the properties of this compound is critical for experimental design. Key characteristics are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [2][4] |
| Molecular Weight | 262.4 g/mol | [2][4] |
| Half-life (t½) | ~39 minutes (at 37°C, pH 7.4) | [1][2] |
| ~230 minutes (at 22-25°C, pH 7.4) | [1][2] | |
| NO Moles Released | 2 moles NO / 1 mole this compound | [1][2] |
| Solubility | Highly soluble in aqueous buffers (up to 100 mg/mL) | [2][4] |
| UV Absorbance Max (λmax) | 252 nm | [2][5] |
Q3: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the compound's integrity.
-
Long-term Storage : Store the solid compound at -80°C under an inert atmosphere (e.g., nitrogen).[2][5] It is hygroscopic and sensitive to moisture and oxygen, which can cause discoloration and degradation.[5]
-
Stock Solutions : For maximum stability, prepare stock solutions in an alkaline buffer (e.g., 0.01 M NaOH). These alkaline stocks can be stored at 0°C for up to 24 hours.[5]
-
Working Solutions : To initiate NO release for an experiment, dilute the alkaline stock solution into your physiological buffer (pH 7.0-7.4) immediately before use.[5]
Q4: What are the main challenges of delivering this compound in vivo?
The primary challenges are its short half-life, potential for a "burst release" of NO, and lack of targeting to specific tissues.[6] These factors can lead to systemic effects and difficulty in maintaining a therapeutic NO concentration at the desired site over an extended period. The potential toxicity from the accumulation of its spermine byproduct has not been fully established and should be considered.[3]
Troubleshooting Guide
Problem 1: Inconsistent or No Observed Effect in Animal Model
If you are not observing the expected biological effect, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly at -80°C, protected from air and moisture.[5] Prepare fresh working solutions for each experiment from a stable alkaline stock.[5] |
| Incorrect Dosing | Verify dose calculations. Confirm the concentration of your stock solution using its UV absorbance at 252 nm.[5] |
| Rapid Clearance/Short Half-life | The 39-minute half-life at 37°C means the compound is rapidly cleared.[1] Consider more frequent administration or a continuous delivery method (e.g., osmotic pump). For localized effects, explore encapsulation or matrix-based delivery.[7] |
| Animal Model Variability | Biological responses can vary between animal species and even strains.[8] Ensure your model is appropriate and review literature for established effective doses in similar models. |
Problem 2: High Variability Between Experimental Subjects
High variability can obscure significant findings. The following workflow can help diagnose the source of inconsistency.
Caption: Troubleshooting workflow for high experimental variability.
Problem 3: Observed Systemic Side Effects (e.g., Hypotension)
Unintended systemic effects often arise from the rapid, untargeted release of NO.
| Potential Cause | Mitigation Strategies |
| Systemic Vasodilation | NO is a potent vasodilator.[1] A high dose or rapid intravenous injection can cause a sudden drop in blood pressure. |
| Untargeted Delivery | Standard injection methods distribute the compound systemically.[6] |
| Solution | 1. Reduce Dose/Rate : Lower the administered dose or slow the rate of infusion. 2. Local Delivery : If targeting a specific organ or tissue, use a local delivery method such as a drug-eluting implant, hydrogel, or nanoparticle formulation.[6][7] 3. Encapsulation : Encapsulating this compound in liposomes or nanoparticles can provide a more sustained and potentially targeted release, reducing the initial burst effect.[6] |
Experimental Protocols
1. General Protocol for Systemic Administration
This protocol outlines the basic steps for preparing this compound for in vivo injection.
Caption: Workflow for this compound solution preparation and administration.
2. Protocol for Local Delivery via a Silastic Collar
For targeted, sustained local delivery to an artery, a drug-releasing collar can be used, as demonstrated in rabbit models.[7]
-
Collar Preparation : Prepare a solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.[7] Mix this solution with a biocompatible polymer like Silastic (silicone elastomer) before it cures.
-
Molding : Cast the mixture into a mold to create a flexible, appropriately sized collar designed to fit loosely around the target artery. A placebo collar without the compound should be made for control subjects.
-
Surgical Implantation : Under anesthesia, surgically expose the target artery (e.g., carotid artery). Place the collar around the artery and suture it loosely in place.
-
Post-Operative Monitoring : Close the incision and monitor the animal according to approved post-operative care protocols. The collar will slowly release this compound into the local tissue.[7]
-
Endpoint Analysis : After the designated experimental period (e.g., 14 days), euthanize the animal and harvest the artery for histological or molecular analysis.[7]
Signaling Pathway
This compound primarily exerts its effects through the canonical NO/sGC/cGMP signaling pathway, which is a key regulator of vasodilation.
Caption: The NO/sGC/cGMP signaling pathway activated by this compound.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A nitric oxide donor (spermine-NONOate) prevents the formation of neointima in rabbit carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
factors affecting Spermine NONOate half-life in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Spermine NONOate, a nitric oxide (NO) donor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
This compound is a diazeniumdiolate compound that serves as a reliable NO donor. It spontaneously dissociates in aqueous solutions in a pH-dependent, first-order process to release two moles of NO per mole of the parent compound.[1][2] This decomposition does not require enzymatic activation.
Q2: What are the key factors that influence the half-life of this compound in culture media?
The stability and half-life of this compound are primarily affected by:
-
pH: The decomposition of this compound is highly dependent on the pH of the solution. It is more stable at an alkaline pH and decomposes rapidly as the pH becomes more acidic.[1][3] At a pH of 5.0, its dissociation is nearly instantaneous.[3][4]
-
Temperature: The rate of NO release from this compound is temperature-dependent.[1][5] Higher temperatures lead to a shorter half-life.
-
Moisture and Air: The crystalline solid form of this compound is sensitive to moisture and can discolor upon exposure to air.[3]
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept as a crystalline solid at -80°C under a nitrogen atmosphere, where it is stable for at least one to two years.[2][3] The vial should remain sealed until use. If your laboratory is equipped with a glove box with an inert atmosphere, it is ideal for handling this air-sensitive compound.[3]
Q4: How do I prepare a stock solution of this compound?
To prepare a stable stock solution, dissolve the crystalline this compound in a cold, alkaline solution, such as 0.01 M NaOH. These alkaline stock solutions can be stored at 0°C for up to 24 hours.[3] For immediate use, this compound is highly soluble in water and other aqueous buffers.[3][4]
Q5: How do I initiate NO release from my this compound stock solution?
To initiate the release of NO, add an aliquot of the alkaline stock solution to an excess of your experimental buffer at a physiological pH (e.g., pH 7.0-7.4).[3] This will trigger the decomposition of the NONOate and the subsequent release of NO.
Quantitative Data Summary
The half-life of this compound is significantly influenced by temperature and pH. The following table summarizes the reported half-life values under different conditions.
| Temperature | pH | Buffer/Medium | Half-life (t½) | Decomposition Rate Constant (k) |
| 37°C | 7.4 | 0.1 M Phosphate Buffer | 39 minutes[1][3][4] | 0.019 ± 0.002 min⁻¹[6][7] |
| 22-25°C (Room Temp) | 7.4 | 0.1 M Phosphate Buffer | 230 minutes[1][2][4] | Not specified |
| 37°C | 7.4 | Tyrode's Solution | Not explicitly stated, but NO concentration profiles were successfully modeled.[6][7] | Not specified |
| 37°C | 7.4 | Culture Medium | Not explicitly stated, but NO concentration profiles were successfully modeled.[6][7] | Not specified |
| 37°C | Not specified | Not specified | 37 ± 3 minutes[8] | Not specified |
| pH 5.0 | Not specified | Not specified | Nearly instantaneous[3][4] | Not specified |
Experimental Protocols
Measuring this compound Decomposition via UV Spectrophotometry
The decomposition of this compound can be monitored by observing the decrease in its characteristic UV absorbance.
-
Principle: Intact this compound has a UV absorbance maximum at 252 nm (ε = 8,500 M⁻¹ cm⁻¹).[3] As it decomposes, this absorbance decreases.
-
Protocol:
-
Prepare a fresh solution of this compound in your desired buffer at the experimental temperature.
-
Immediately measure the initial absorbance at 252 nm using a UV-Vis spectrophotometer.
-
Record the absorbance at regular time intervals.
-
The first-order decomposition rate constant can be determined from the absorbance data.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low NO release detected. | 1. Degraded this compound: The compound may have been exposed to moisture or air. 2. Incorrect stock solution preparation: The stock solution was not sufficiently alkaline, leading to premature decomposition. 3. Incorrect pH of final solution: The experimental buffer pH is too high, inhibiting decomposition. | 1. Use a fresh vial of this compound. Ensure proper storage and handling. 2. Prepare a fresh stock solution in cold 0.01 M NaOH. Verify the pH of the stock solution. 3. Check and adjust the pH of your experimental buffer to be within the optimal range for NO release (typically pH 7.0-7.4). |
| Inconsistent or variable NO release between experiments. | 1. Temperature fluctuations: The temperature of the experimental setup is not stable. 2. Inconsistent stock solution handling: Variations in the age or storage of the stock solution. 3. Variability in media components: Different batches of culture media may have slight pH variations. | 1. Ensure a constant and accurately controlled temperature throughout the experiment. 2. Always prepare a fresh stock solution for each set of experiments. 3. Standardize the source and batch of your culture media and buffer components. Always verify the pH before use. |
| Unexpectedly rapid NO release. | 1. Low pH of the medium: The pH of the culture medium or buffer is lower than intended. | 1. Carefully measure and adjust the pH of your experimental medium before adding the this compound stock solution. |
| Discoloration of this compound solid. | 1. Exposure to air and moisture. | 1. This indicates potential degradation. It is recommended to use a fresh, unopened vial for quantitative experiments. |
Visual Diagrams
Caption: Workflow for the preparation and nitric oxide release from this compound.
Caption: A logical troubleshooting guide for inconsistent this compound results.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. astorscientific.us [astorscientific.us]
- 5. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
avoiding artifacts in experiments with Spermine NONOate
Welcome to the technical support center for Spermine (B22157) NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting experiments involving this nitric oxide (NO) donor.
Frequently Asked Questions (FAQs)
Q1: What is Spermine NONOate and how does it release nitric oxide (NO)?
A1: this compound is a diazeniumdiolate compound that serves as a reliable NO donor. It is a complex of spermine and two molecules of NO.[1][2][3] In aqueous solutions, it undergoes spontaneous, first-order decomposition that is dependent on pH and temperature, releasing approximately 1.7 to 2 moles of NO per mole of the parent compound.[4][5][6] This process does not require enzymatic activation.[5]
Q2: What are the optimal storage and handling conditions for this compound?
A2: For long-term storage, solid this compound should be kept at -80°C under a nitrogen atmosphere, where it is stable for at least two years.[1][6] The solid compound is sensitive to moisture and light.[1] Stock solutions should be prepared fresh; however, alkaline stock solutions (in 0.01 M NaOH) can be stored at 0°C for up to 24 hours. For experiments, it is recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles which can lead to degradation.[7]
Q3: How do pH and temperature affect the NO release from this compound?
A3: The rate of NO release from this compound is highly dependent on pH and temperature. The decomposition is faster at lower (more acidic) pH and higher temperatures.[7][8] At a physiological pH of 7.4 and 37°C, the half-life is approximately 39 minutes.[1][5][6] This half-life increases to around 230 minutes at room temperature (22-25°C).[1][5][6]
Q4: Can the spermine backbone or its metabolites interfere with my experiments?
A4: Yes, this is a critical consideration. After releasing NO, the remaining molecule is spermine. Spermine is a biologically active polyamine that can have its own cellular effects, including cytotoxicity at high concentrations and inhibition of iNOS induction.[3][9][10][11] Additionally, spermine can chelate metal ions, which may interfere with certain assays.[7] The aldehyde metabolites of spermine can also be biologically active.[3][9] It is advisable to run parallel controls with spermine alone to account for these potential effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results | 1. Degradation of this compound stock: Repeated freeze-thaw cycles or improper storage.[7] 2. Inconsistent pH of buffer: The NO release rate is highly pH-dependent.[7][8] 3. Variability in cell culture media: Components in the media may interact with this compound or its byproducts. | 1. Aliquot stock solutions into single-use vials and store at -80°C.[1][7] 2. Ensure the pH of your experimental buffer is precisely controlled and consistent across all experiments. 3. Use a defined, serum-free medium where possible during the experiment. If serum is required, be aware of potential interactions.[3][9] |
| Lower than expected NO concentration | 1. Degradation of solid this compound: Improper storage (exposure to moisture or air). 2. Inaccurate quantification of NO: Interference with the detection method (e.g., Griess assay).[12][13] 3. Rapid consumption of NO: NO is a reactive molecule with a short half-life in biological systems. | 1. Store the solid compound in a desiccator at -80°C under an inert atmosphere.[1] 2. Validate your NO detection method. For the Griess assay, be aware that proteins and other molecules in complex media can interfere with the results.[12] Consider using multiple detection methods like an NO-specific electrode or chemiluminescence for validation.[12][13] 3. Ensure your experimental setup is designed to measure NO in real-time or to accurately capture its stable byproducts (nitrite/nitrate). |
| Observed cytotoxicity is not consistent with expected NO effects | 1. Cytotoxicity of the spermine backbone: At higher concentrations, spermine itself can be toxic to cells.[10][11][14] 2. Formation of peroxynitrite: NO can react with superoxide (B77818) radicals in the cell to form peroxynitrite, a highly cytotoxic species.[15][16] | 1. Run a parallel control experiment using spermine at the same concentration as the this compound used. 2. Consider the oxidative stress status of your cells. If high levels of superoxide are expected, this may be a confounding factor. |
| Interference with colorimetric/fluorometric assays (e.g., MTT, XTT) | 1. Direct reduction of the assay reagent: The released NO or other byproducts might directly reduce the tetrazolium salt in viability assays, leading to a false positive signal.[17] 2. Alteration of cellular metabolism: NO can inhibit mitochondrial respiration, which is the basis of the MTT assay.[18][19][20] This can lead to an underestimation of cell viability. 3. Interference from culture media components: Phenol (B47542) red and serum proteins can interfere with absorbance readings.[17][21] | 1. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. 2. Use an alternative viability assay that does not rely on mitochondrial respiration, such as a trypan blue exclusion assay or a DNA-binding dye-based assay (e.g., SYTOX Green).[22] 3. Whenever possible, perform the final steps of the assay in serum-free and phenol red-free media. |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [3][6] |
| Molecular Weight | 262.35 g/mol | [5][23] |
| Moles of NO released per mole | ~1.7 - 2.0 | [4][5][6] |
| Solubility (aqueous) | Up to 100 mM | [23] |
| UV Absorbance Maximum (λmax) | 252 nm | [6] |
Table 2: Half-life of this compound at pH 7.4
| Temperature | Half-life (t₁/₂) | Reference(s) |
| 37°C | ~39 minutes | [1][5][6] |
| 22-25°C | ~230 minutes | [1][5][6] |
Experimental Protocols
Protocol: Measuring Cell Viability using MTT Assay in the Presence of this compound
This protocol is adapted for use with this compound and includes critical steps to avoid common artifacts.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Spermine (for control)
-
0.01 M NaOH for stock solution preparation
-
Phosphate-buffered saline (PBS), sterile, phenol red-free
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Preparation of Reagents (Prepare Immediately Before Use):
-
Prepare a concentrated stock solution of this compound in 0.01 M NaOH.
-
Prepare a corresponding stock solution of spermine in PBS.
-
Dilute the stock solutions to the desired final concentrations in serum-free culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared dilutions of this compound and spermine (control) to the respective wells. Include wells with medium only (no cells) as a background control, and wells with untreated cells as a negative control.
-
Incubate for the desired treatment period (e.g., 4, 12, 24 hours).
-
-
MTT Incubation:
-
After treatment, carefully remove the medium containing the compounds.
-
Wash the cells gently with 100 µL of warm, sterile PBS.
-
Add 100 µL of serum-free, phenol red-free medium and 10 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
After incubation, add 100 µL of MTT solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[24]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[25]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Compare the results from this compound-treated cells with those from spermine-treated cells to identify effects not attributable to NO.
-
Visualizations
Caption: A typical workflow for experiments using this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: The canonical nitric oxide signaling pathway and potential artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of the inhibitory effect of polyamines on the induction of nitric oxide synthase: role of aldehyde metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutralization of cytotoxicity of spermine on the proliferation of rat liver cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 14. Evidence of difference between cytotoxicity, cell cycle and morphonuclear effects of polyamines on sensitive and multidrug resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic versus genotoxic effects of nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 18. Effect of exogenous and endogenous nitric oxide on mitochondrial respiration of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ucm.es [ucm.es]
- 20. researchgate.net [researchgate.net]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 23. rndsystems.com [rndsystems.com]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Nitric Oxide Donors: Spermine NONOate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spermine NONOate with other commonly used nitric oxide (NO) donors. The information presented is curated from peer-reviewed experimental data to assist researchers in selecting the appropriate NO donor for their specific experimental needs.
Introduction to Nitric Oxide Donors
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life and gaseous nature, direct administration of NO is often impractical for research and therapeutic purposes. Consequently, a variety of NO donor compounds have been developed to release NO in a controlled manner. These donors are broadly classified based on their chemical structure and mechanism of NO release. This guide will focus on the comparison of this compound, a diazeniumdiolate (NONOate), with other classes of NO donors such as S-nitrosothiols (e.g., SNAP), and other NONOates with different kinetic profiles.
This compound: An Overview
This compound belongs to the diazeniumdiolate class of NO donors. A key feature of NONOates is their ability to spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release nitric oxide, without the need for enzymatic activation. This compound is known for its relatively long half-life, providing a sustained release of NO. It typically liberates 2 moles of NO per mole of the parent compound.
Quantitative Comparison of Nitric Oxide Donors
The selection of an NO donor is critically dependent on its kinetic properties of NO release, the total amount of NO released, and its effective concentration in a given biological system. The following tables summarize key quantitative data from comparative studies.
Table 1: Physicochemical Properties and NO Release Kinetics
| Nitric Oxide Donor | Class | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Release Mechanism |
| This compound | Diazeniumdiolate | ~39 minutes[1] | ~1.7 - 2[2][3] | Spontaneous, pH-dependent |
| DEA NONOate | Diazeniumdiolate | ~2 minutes[3] | ~1.5[2][3] | Spontaneous, pH-dependent |
| PROLI NONOate | Diazeniumdiolate | ~1.8 seconds[3] | ~2[3] | Spontaneous, pH-dependent |
| DETA NONOate | Diazeniumdiolate | ~20 hours[3] | ~2[3] | Spontaneous, pH-dependent |
| SNAP | S-nitrosothiol | ~37 hours (in buffer)[1] | 1 | Thiol-mediated decomposition, light-sensitive |
| Sodium Nitroprusside (SNP) | Metal-nitrosyl complex | < 5 minutes | 1 | Enzymatic and non-enzymatic reduction |
Table 2: Comparative Efficacy in Biological Systems
| Nitric Oxide Donor | Biological Effect | System | Effective Concentration (EC50 / IC50) |
| This compound | Vasorelaxation | Mouse Corpus Cavernosum | Not specified, concentration-dependent relaxation from 0.1–100 µM[4] |
| DEA NONOate | cGMP Elevation | Bovine Chromaffin Cells | EC50: 0.38 ± 0.02 µM[1] |
| SNAP | Platelet Aggregation Inhibition (ADP-induced) | Porcine Platelets | IC50: 5 - 30 µM[5] |
| Sodium Nitroprusside (SNP) | Platelet Aggregation Inhibition (ADP-induced) | Porcine Platelets | IC50: 9 - 75 µM[5] |
Table 3: Comparative Cytotoxicity
| Nitric Oxide Donor | Cell Line | Assay | Cytotoxicity Metric (e.g., IC50) |
| This compound | Human Oral Gingival Epithelial Cells | Not specified | More cytotoxic than DPTA NONOate and DETA NONOate, less than S-nitrosoglutathione[6] |
| SIN-1 | L5178Y Mouse Lymphoma Cells | Cell Growth, Micronucleus, Comet Assay | Low genotoxicity at concentrations with low cytotoxicity[7] |
| SNAP | Human Oral Gingival Epithelial Cells | Not specified | Cytotoxicity correlated with NO liberation[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of NO donors.
Measurement of Nitric Oxide Release using the Griess Assay
Objective: To quantify the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO in aqueous solutions.
Materials:
-
Griess Reagent:
-
Solution I: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
(Store both solutions at 4°C in the dark).
-
-
Nitrite standard solutions (e.g., sodium nitrite) of known concentrations.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.
-
Phosphate-buffered saline (PBS), pH 7.4.
Protocol:
-
Prepare a stock solution of the NO donor in an appropriate solvent (e.g., for NONOates, a small amount of 0.01 M NaOH can be used for initial dissolution before dilution in buffer).
-
Incubate the NO donor solution in PBS (pH 7.4) at 37°C for a specified period to allow for NO release and subsequent conversion to nitrite.
-
Prepare a standard curve by serially diluting the nitrite standard solution in PBS.
-
In a 96-well plate, add 50 µL of each standard and experimental sample to individual wells.
-
Add 50 µL of Griess Reagent Solution I to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution II to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Assessment of Vasorelaxant Effects in Isolated Aortic Rings
Objective: To compare the potency of different NO donors in inducing relaxation of pre-contracted arterial smooth muscle.
Materials:
-
Isolated thoracic aortic rings from a suitable animal model (e.g., rat).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2/5% CO2 at 37°C.
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).
-
NO donor solutions of varying concentrations.
Protocol:
-
Isolate the thoracic aorta and carefully cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g.
-
Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine).
-
Once a stable plateau of contraction is reached, cumulatively add the NO donor in increasing concentrations to the bath.
-
Record the changes in isometric tension after each addition.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct concentration-response curves and calculate the EC50 values for each NO donor.
Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the cytotoxic effects of NO donors on cultured cells by measuring mitochondrial metabolic activity.
Materials:
-
Cultured cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the NO donors for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, remove the medium containing the NO donor.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for a further 2-4 hours at 37°C, or until the crystals are fully dissolved.
-
Measure the absorbance of each well at 570 nm.
-
Express the cell viability as a percentage of the untreated control and calculate the IC50 value for each NO donor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by NO can aid in understanding the experimental outcomes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Canonical NO/sGC/cGMP signaling pathway activated by NO donors.
Caption: Workflow for assessing vasorelaxant effects of NO donors.
Conclusion
This compound is a valuable tool for researchers studying the effects of sustained nitric oxide release. Its spontaneous, pH-dependent decomposition provides a predictable and reproducible source of NO. However, the choice of an NO donor should always be guided by the specific requirements of the experiment. For studies requiring a rapid, short burst of NO, donors with shorter half-lives like PROLI NONOate or DEA NONOate may be more appropriate. Conversely, for long-term studies, DETA NONOate offers a much more extended release profile. S-nitrosothiols like SNAP provide an alternative with a different release mechanism and kinetic profile. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their understanding of the multifaceted roles of nitric oxide in biology and medicine.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide and platelet energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic versus genotoxic effects of nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DETA NONOate and Spermine NONOate for Researchers
In the realm of nitric oxide (NO) research, diazeniumdiolates, commonly known as NONOates, have emerged as invaluable tools for the controlled release of NO. Among these, DETA NONOate and Spermine (B22157) NONOate are frequently utilized due to their distinct NO release kinetics. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their chemical properties, biological activities supported by experimental data, and the methodologies used in these assessments.
Chemical and Physical Properties
DETA NONOate (Diethylenetriamine NONOate) and Spermine NONOate are both zwitterionic diazeniumdiolate compounds that spontaneously release nitric oxide in aqueous solutions. Their chemical structures consist of a diazeniumdiolate functional group ([N(O)NO]⁻) attached to a polyamine backbone. The nature of this polyamine backbone significantly influences the rate of NO release.
Quantitative Comparison of Performance
The disparate half-lives of DETA NONOate and this compound dictate their suitability for different experimental paradigms. The following table summarizes key quantitative data for these two compounds.
| Parameter | DETA NONOate | This compound | Reference(s) |
| Molecular Formula | C₄H₁₃N₅O₂ | C₁₀H₂₆N₆O₂ | [1] |
| Molecular Weight | 163.18 g/mol | 262.35 g/mol | [1] |
| Half-life (t½) at 37°C, pH 7.4 | ~20 hours | ~39 minutes | [1] |
| Half-life (t½) at 22-25°C, pH 7.4 | ~56 hours | ~230 minutes | [1] |
| Moles of NO released per mole of compound | 2 | 2 | [1] |
| EC₅₀ for cGMP elevation (bovine chromaffin cells) | Not reported in direct comparison | Not reported in direct comparison (DEA/NO used as comparator) | [2] |
| EC₅₀ for Vasodilation (human internal mammary artery) | 3.523 x 10⁻⁷ M | Not Reported | [3] |
| Angiogenic Effect | Induces angiogenesis in vitro | Potent inducer of angiogenesis | [4][5] |
Mechanism of Nitric Oxide Release and Downstream Signaling
Both DETA NONOate and this compound release nitric oxide through a pH-dependent, first-order decomposition process. In aqueous environments, protonation of the diazeniumdiolate moiety initiates the release of two molecules of NO per molecule of the parent compound.[1]
Once released, NO can diffuse across cell membranes and activate its primary receptor, soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[6] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which mediates many of the physiological effects of NO, including vasodilation and angiogenesis.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the comparison of DETA NONOate and this compound.
Measurement of Nitric Oxide Release
This protocol is based on the Griess assay, which detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
-
Preparation of Reagents:
-
Prepare a stock solution of the NONOate (DETA NONOate or this compound) in 0.01 M NaOH.
-
Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Prepare a sodium nitrite standard curve (0-100 µM) in the same buffer as the experimental samples.
-
-
Experimental Procedure:
-
Dilute the NONOate stock solution to the desired concentration in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.
-
At various time points, collect aliquots of the NONOate solution.
-
Add 50 µL of the collected sample to a 96-well plate.
-
Add 50 µL of each standard and blank (buffer only) to separate wells.
-
Add 50 µL of the Griess reagent to all wells.
-
Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples from the standard curve.
-
Plot the NO (nitrite) concentration over time to determine the release profile and calculate the half-life.
-
Vasodilation Assay (Rat Aortic Ring)
This ex vivo method assesses the vasodilatory properties of the NONOates on isolated arterial rings.
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit buffer.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction in the aortic rings with a vasoconstrictor, such as phenylephrine (B352888) (1 µM).
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of DETA NONOate or this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of the NONOate.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation) from the dose-response curve.
-
cGMP Measurement Assay
This protocol outlines the measurement of intracellular cGMP levels in response to NONOate treatment using a competitive enzyme-linked immunosorbent assay (ELISA).[2][7]
-
Cell Culture and Treatment:
-
Culture cells (e.g., bovine chromaffin cells) to the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Treat the cells with varying concentrations of DETA NONOate or this compound for a specified time.
-
-
Sample Preparation:
-
Terminate the reaction by adding ice-cold 0.1 M HCl.
-
Lyse the cells by scraping and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
-
ELISA Procedure:
-
Follow the instructions of a commercial cGMP ELISA kit. Typically, this involves:
-
Adding samples and standards to a microplate pre-coated with a cGMP-specific antibody.
-
Adding a fixed amount of horseradish peroxidase (HRP)-labeled cGMP, which competes with the cGMP in the sample for antibody binding.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Generate a standard curve using the absorbance readings of the cGMP standards.
-
Determine the cGMP concentration in the samples from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to pro-angiogenic stimuli.[4][5]
-
Plate Preparation:
-
Thaw Matrigel (or a similar basement membrane extract) on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Seed the cells onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of DETA NONOate or this compound. Include a vehicle control and a positive control (e.g., VEGF).
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope at regular intervals.
-
Capture images of the tube networks.
-
-
Data Analysis:
-
Quantify the extent of tube formation using image analysis software.
-
Parameters to measure include the number of junctions, total tube length, and number of loops.
-
Compare the quantitative data from the NONOate-treated groups to the control groups.
-
Conclusion
DETA NONOate and this compound are both valuable nitric oxide donors, but their distinct release profiles make them suitable for different applications. DETA NONOate, with its long half-life, is ideal for experiments requiring sustained, low-level NO release over extended periods. In contrast, this compound, with its shorter half-life, is better suited for studies that require a more rapid but transient delivery of NO. The choice between these two compounds should be guided by the specific requirements of the experimental design, including the desired concentration and duration of NO exposure. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the biological effects of these and other NO donors.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DETA-NONOate and papaverine on vasodilation of human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Nitric Oxide Donors: Validating Spermine NONOate as a Reliable Source
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining accurate and reproducible experimental results. This guide provides a comprehensive validation of Spermine NONOate as a reliable NO source by objectively comparing its performance against other commonly used alternatives: Diethylamine NONOate (DEA NONOate), S-nitroso-N-acetyl-D,L-penicillamine (SNAP), and Sodium Nitroprusside (SNP). This comparison is supported by experimental data on their NO release kinetics and biological effects.
Executive Summary
This compound distinguishes itself as a valuable tool in nitric oxide research due to its predictable and sustained release profile. Unlike donors with very short or long half-lives, or those requiring external activation, this compound offers a balance of controlled NO liberation under physiological conditions, making it suitable for a wide range of in vitro and in vivo studies. This guide will delve into the quantitative comparison of these donors, provide detailed experimental protocols for their validation, and illustrate the key signaling pathways influenced by the NO they release.
Comparison of Nitric Oxide Donor Performance
The efficacy and suitability of an NO donor are primarily determined by its release kinetics, including its half-life, the maximum concentration of NO released (Cmax), the time to reach that maximum concentration (Tmax), and the total amount of NO liberated. The following table summarizes these key parameters for this compound and its common alternatives under physiological conditions (pH 7.4, 37°C).
| NO Donor | Half-life (t½) | Moles of NO Released per Mole of Donor | Release Characteristics | Key Considerations |
| This compound | ~39 minutes[1] | ~1.7 - 2.0[2][3] | Spontaneous, pH- and temperature-dependent, first-order kinetics.[2] Provides a sustained and predictable release of NO. | Ideal for experiments requiring a steady-state concentration of NO over a moderate duration. |
| DEA NONOate | ~2 - 4 minutes[1][4] | ~1.5[3][4] | Spontaneous, rapid, pH- and temperature-dependent, first-order kinetics.[2][4] | Suitable for studies investigating acute responses to a bolus of NO. |
| SNAP | ~6 - 37 hours[1] | Variable | Release is initiated by light, heat, and transition metal ions.[5] Can provide a long-lasting source of NO, but the release rate can be difficult to control precisely. | Useful for long-term cell culture experiments, but requires careful control of experimental conditions to ensure consistent NO release. |
| Sodium Nitroprusside (SNP) | ~2 minutes[6] | 1 | Requires enzymatic reaction (e.g., with oxyhemoglobin) or light to release NO.[6][7][8] The release can be rapid but is dependent on the presence of activating factors. | Widely used clinically, but its in vitro use can be complicated by the release of cyanide ions as a byproduct.[8][9] |
Experimental Protocols
Accurate validation and comparison of NO donors rely on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to quantify nitric oxide release.
Griess Assay for Nitrite (B80452) Quantification
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.
Principle: This assay involves a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound, the absorbance of which is measured spectrophotometrically at ~540 nm.[10][11]
Detailed Protocol:
-
Reagent Preparation:
-
Griess Reagent: Prepare by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water. This mixture should be prepared fresh and protected from light.
-
Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite (e.g., 0-100 µM) in the same buffer or medium as your experimental samples.
-
-
Sample Preparation:
-
Collect the supernatant from your cell culture or the buffer from your in vitro release experiment at desired time points.
-
If samples contain high protein concentrations, deproteinize them using a method such as ultrafiltration with a 10,000 MW cut-off filter to prevent interference.[12]
-
-
Assay Procedure:
-
Add 50 µL of your standards and samples to individual wells of a 96-well microplate in duplicate or triplicate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium/buffer only) from all readings.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Hemoglobin Trapping Assay for Direct NO Quantification
This method allows for the direct and real-time measurement of NO release by monitoring the conversion of oxyhemoglobin (OxyHb) to methemoglobin (MetHb).
Principle: Nitric oxide readily reacts with the heme iron of OxyHb, oxidizing it from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming MetHb. This conversion results in a characteristic change in the absorbance spectrum, which can be monitored spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Oxyhemoglobin Solution: Prepare a solution of purified hemoglobin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be optimized for your spectrophotometer (typically in the low micromolar range). Ensure the hemoglobin is fully oxygenated by bubbling with oxygen or leaving it exposed to air.
-
NO Donor Stock Solutions: Prepare concentrated stock solutions of the NO donors in an appropriate solvent (e.g., 0.01 M NaOH for NONOates to ensure stability) immediately before use.
-
-
Assay Procedure:
-
Place the OxyHb solution in a cuvette in a spectrophotometer.
-
Record the baseline absorbance spectrum (typically between 400-600 nm). The characteristic peaks for OxyHb are at approximately 541 nm and 576 nm.
-
Initiate the reaction by adding a small volume of the NO donor stock solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance spectrum at regular intervals over time. You will observe a decrease in the OxyHb peaks and an increase in the absorbance around 500 nm and 630 nm, corresponding to MetHb formation.
-
-
Data Analysis:
-
The concentration of NO released can be calculated from the change in absorbance at a specific wavelength (e.g., the isosbestic point or a peak of MetHb) using the known extinction coefficients for OxyHb and MetHb.
-
Alternatively, the rate of NO release can be determined by monitoring the initial rate of change in absorbance.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the validation and application of NO donors.
Caption: NO-mediated smooth muscle relaxation pathway.
Caption: Role of NO in promoting angiogenesis.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. litfl.com [litfl.com]
- 7. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Nitric Oxide Donor Spermine NONOate for Researchers
For scientists and drug development professionals seeking a reliable and effective nitric oxide (NO) donor, Spermine NONOate presents a compelling option. This guide provides an objective comparison of this compound with other common NO donors, supported by experimental data, detailed protocols, and pathway visualizations to inform your research decisions.
This compound is a diazeniumdiolate compound that spontaneously releases nitric oxide in a pH-dependent and time-dependent manner. Its predictable NO release kinetics has made it a valuable tool in a variety of research applications, including the study of vasodilation, angiogenesis, and signaling pathways. This guide will delve into the performance of this compound in comparison to other frequently used NO donors, namely DEA NONOate and Sodium Nitroprusside.
Performance Comparison of Nitric Oxide Donors
The choice of an appropriate NO donor is critical for experimental success and depends on the desired concentration, duration, and rate of NO release. The following table summarizes key quantitative data for this compound and two common alternatives.
| Parameter | This compound | DEA NONOate | Sodium Nitroprusside (SNP) |
| Half-life (t½) at 37°C, pH 7.4 | ~39 minutes[1][2] | ~2 minutes[3][4] | Very short, releases NO upon breakdown in circulation[5] |
| Half-life (t½) at 22-25°C, pH 7.4 | ~230 minutes[1] | ~16 minutes[3][4] | N/A |
| Moles of NO released per mole of compound | ~1.7 - 2 moles[1][6] | ~1.5 moles[3][6] | 1 mole[5] |
| Mechanism of NO Release | Spontaneous, pH-dependent, first-order dissociation[7] | Spontaneous, pH-dependent, first-order dissociation[3][4] | Enzymatic and non-enzymatic breakdown in circulation, often involving sulfhydryl-containing molecules[5][8][9][10] |
| Potency in Vasodilation (Rabbit Basilar Artery) | Less potent than SNP and DEA/NO[11] | More potent than SPER/NO and DETA/NO, less than SNP[11] | Most potent[11] |
| Potency in Vasodilation (Rabbit Carotid Artery) | Less potent than SNP and DEA/NO[12] | Potency similar to or less than SNP, greater than SPER/NO[12] | Most potent[12] |
Key Signaling Pathway: NO/sGC/cGMP
The primary signaling pathway activated by nitric oxide from donors like this compound is the NO/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. This pathway is fundamental to many physiological processes, including vasodilation and angiogenesis.
Experimental Protocols
Aortic Ring Vasodilation Assay
This ex vivo assay is a classic method to assess the vasoactive properties of compounds.
Workflow:
Methodology:
-
Tissue Preparation: Thoracic aortas are dissected from euthanized rats or rabbits and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 3-5 mm in length.[13][14][15]
-
Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.[13]
-
Equilibration and Viability: An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissues are allowed to equilibrate for 60-90 minutes. Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM).[13]
-
Pre-contraction: A stable submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine (B352888) or UTP.[11][13]
-
Compound Administration: Once a stable contraction plateau is reached, the NO donor (this compound or alternatives) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Recording: The relaxation of the aortic ring is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.[13]
Endothelial Cell Tube Formation Assay for Angiogenesis
This in vitro assay is widely used to assess the angiogenic potential of compounds.
Workflow:
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.[16]
-
Cell Seeding: Endothelial cells (such as HUVECs) are seeded onto the coated plate in a suitable growth medium.
-
Treatment: The cells are treated with the test compound (this compound or other agents) at various concentrations.
-
Incubation: The plate is incubated for a period of 6-20 hours to allow for the formation of capillary-like tube structures.
-
Visualization and Quantification: The formation of tube networks is visualized using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.[16]
Conclusion
This compound is a versatile and valuable tool for researchers studying the diverse roles of nitric oxide. Its well-defined half-life provides a predictable and sustained release of NO, making it suitable for a range of experimental applications. When compared to alternatives like the fast-acting DEA NONOate or the complex-releasing Sodium Nitroprusside, this compound offers a balance of controlled release and ease of use. The choice of NO donor should be carefully considered based on the specific requirements of the experimental design. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies on vasodilation, angiogenesis, and other NO-mediated processes.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 5. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relaxant effects of sodium nitroprusside and NONOates in rabbit basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative relaxant effects of the NO donors sodium nitroprusside, DEA/NO and SPER/NO in rabbit carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of NONOate compounds in angiogenesis
For researchers, scientists, and drug development professionals, understanding the nuanced role of nitric oxide (NO) in angiogenesis is critical. NONOate compounds, a class of NO donors, have emerged as valuable tools for studying and modulating this complex process. This guide provides an objective comparative analysis of the performance of different NONOate compounds in angiogenesis, supported by experimental data. We will explore both pro-angiogenic and anti-angiogenic NONOates, detailing their mechanisms of action, quantitative effects, and the experimental protocols used to evaluate them.
Quantitative Data Presentation
The efficacy of NONOate compounds in modulating angiogenesis is closely linked to their nitric oxide release kinetics and their specific interactions with cellular pathways. The following tables summarize key quantitative data for a selection of pro- and anti-angiogenic NONOates.
Table 1: Nitric Oxide Release Kinetics of Selected NONOates
| NONOate Compound | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound | Key Characteristics |
| Spermine (B22157) NONOate | ~39 minutes[1] | ~2[1] | Exhibits a unique NO release pattern considered highly suitable for promoting angiogenesis.[2][3] |
| DETA NONOate | ~20 hours[1] | ~2[1] | Characterized by a slow and prolonged release of NO.[4] |
| JS-K | Not applicable (prodrug) | ~2 | Releases NO upon enzymatic activation by Glutathione S-transferase (GST).[2][5] |
Table 2: Comparative Analysis of the Angiogenic Effects of NONOate Compounds
| NONOate Compound | Effect on Angiogenesis | Endothelial Cell Proliferation | Endothelial Cell Migration | Endothelial Cell Tube Formation | In Vivo Angiogenesis Models |
| Spermine NONOate | Pro-angiogenic | Stimulates proliferation. | Promotes migration. | Maximally increases tube formation compared to other NONOates.[2][3] | Maximally induces angiogenesis in egg yolk and cotton plug models.[2][3] |
| DETA NONOate | Pro-angiogenic | Stimulates proliferation.[6] | Promotes migration. | Induces capillary-like tube formation.[6][7] | Enhances angiogenesis in a stroke model.[6][7] |
| JS-K | Anti-angiogenic | Inhibits HUVEC proliferation with an IC50 of 0.432 µM (24h).[2] | Inhibits VEGF-induced migration with an IC50 of 0.493 µM (5h).[2] | Decreases cord junctions (IC50: 0.637 µM) and cord length (IC50: 0.696 µM).[2] | Completely inhibits vessel growth in the chick aortic ring assay at 0.5 µM.[2] |
Mechanisms of Action and Signaling Pathways
The divergent effects of NONOates on angiogenesis are rooted in their distinct mechanisms of NO release and their subsequent impact on intracellular signaling cascades.
Pro-Angiogenic NONOates: this compound and DETA NONOate
This compound and DETA NONOate are classic examples of NONOates that spontaneously release NO under physiological conditions. Their pro-angiogenic effects are primarily mediated through the canonical NO signaling pathway involving soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][6] The released NO diffuses into endothelial cells and activates sGC, leading to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG) and influences downstream effectors that promote cell proliferation, migration, and survival. Furthermore, evidence suggests a positive feedback loop where NO can enhance the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[6][7]
Anti-Angiogenic NONOate: JS-K
In contrast to spontaneously releasing NONOates, JS-K is a prodrug that requires enzymatic activation.[2][5] Its anti-angiogenic activity stems from its targeted release of NO within specific cell types. JS-K is metabolized by Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and activated endothelial cells.[2] This targeted activation leads to high, localized concentrations of NO, which can induce cellular stress, inhibit key enzymes, and ultimately lead to the suppression of endothelial cell proliferation, migration, and tube formation, effectively halting the angiogenic process.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of NONOate compounds in angiogenesis.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel.
Methodology:
-
Plate Coating: Thaw Matrigel on ice and pipette a thin layer into each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium. Seed the cells onto the Matrigel-coated wells.
-
Treatment: Add the NONOate compounds at various concentrations to the respective wells. Include a vehicle control and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study directional cell migration in vitro. A "wound" is created in a confluent monolayer of endothelial cells, and the rate of wound closure is monitored.
Methodology:
-
Cell Culture: Grow endothelial cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip or a specialized scratch-making tool.
-
Wash: Gently wash the wells with media to remove detached cells and debris.
-
Treatment: Add fresh media containing the NONOate compounds at desired concentrations.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure or the percentage of wound closure relative to the initial area.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized chorioallantoic membrane of a developing chicken embryo serves as a platform to observe the formation of new blood vessels in response to various stimuli.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days at 37°C in a humidified incubator.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Carrier Placement: Place a carrier (e.g., a small filter paper disc or a sterile silicone ring) soaked with the NONOate compound or control substance onto the CAM.
-
Incubation: Seal the window and continue to incubate the eggs for another 2-3 days.
-
Observation and Quantification: Observe the CAM for the formation of new blood vessels radiating from the carrier. Quantify the angiogenic response by counting the number of new blood vessels or measuring the area of neovascularization.
Conclusion
This comparative analysis highlights the divergent roles of NONOate compounds in angiogenesis, dictated by their unique nitric oxide release mechanisms and subsequent effects on endothelial cell signaling. Pro-angiogenic NONOates like this compound and DETA NONOate promote angiogenesis through the canonical NO/cGMP pathway, making them valuable for research into therapeutic angiogenesis for conditions such as ischemic diseases. Conversely, the anti-angiogenic prodrug JS-K demonstrates the potential for targeted NO-based therapies in oncology by selectively inhibiting angiogenesis in the tumor microenvironment. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the selection of appropriate NONOate tools and the design of novel therapeutic strategies targeting angiogenesis. Future investigations should focus on further elucidating the downstream effectors of NO signaling in different cellular contexts and exploring the development of next-generation NONOates with enhanced target specificity and controlled release profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of pro- and anti-angiogenic signals by endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of proangiogenic signalling pathways in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Nitric Oxide Donors: The Advantages of Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule, playing a critical role in a vast array of physiological and pathological processes. The transient nature of this gaseous molecule necessitates the use of NO donors in experimental settings to elucidate its complex biological functions. Among the diverse array of available NO donors, Spermine (B22157) NONOate has emerged as a valuable tool, offering distinct advantages over other commonly used compounds. This guide provides an objective comparison of Spermine NONOate with other popular NO donors, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific needs.
Key Advantages of this compound
This compound, a member of the diazeniumdiolate (NONOate) class of compounds, offers a unique combination of properties that make it a preferred choice for many research applications. Unlike other NO donors that may require enzymatic activation or are susceptible to environmental factors, this compound decomposes spontaneously in a pH-dependent, first-order process to release nitric oxide.[1][2][3] This predictable and reproducible NO release profile is a significant advantage for controlled experimental design.
One of the most notable advantages of this compound is its characteristic NO release kinetics. It possesses a half-life of approximately 39 minutes at 37°C and pH 7.4, providing a sustained and moderate release of NO.[1][4][5] This contrasts with the very rapid NO release of donors like PAPA NONOate (t½ ≈ 15 min) or the prolonged release from donors such as SNAP (t½ ≈ 6-37 hours).[4][5] This intermediate release profile has been shown to be particularly effective in promoting angiogenesis, suggesting that the pattern of NO delivery is as crucial as the total amount of NO released.[2][6]
Furthermore, this compound liberates two moles of NO per mole of the parent compound, offering a high yield of the signaling molecule.[1][2] Its spontaneous decomposition circumvents the need for cellular redox activation, a requirement for some other donors, which can introduce experimental variability.[2]
Comparative Analysis of NO Donors
To facilitate an informed decision, the following table summarizes the key characteristics of this compound in comparison to other widely used NO donors: S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP), Sodium Nitroprusside (SNP), and S-Nitrosoglutathione (GSNO).
| Feature | This compound | SNAP (S-Nitroso-N-Acetyl-D,L-Penicillamine) | SNP (Sodium Nitroprusside) | GSNO (S-Nitrosoglutathione) |
| Class | Diazeniumdiolate (NONOate) | S-Nitrosothiol | Metal-NO Complex | S-Nitrosothiol |
| Half-life (37°C, pH 7.4) | ~39 minutes[1][4] | ~6 - 37 hours[4][5] | Seconds to minutes | Highly variable, dependent on environment |
| NO Release Mechanism | Spontaneous, pH-dependent, first-order kinetics[1][2] | Slow spontaneous decomposition, influenced by light, temperature, and metal ions | Spontaneous release, can also release cyanide | Enzymatic and non-enzymatic decomposition, transnitrosation |
| Moles of NO Released | 2 per mole of donor[1][2] | 1 per mole of donor | 1 per mole of donor | 1 per mole of donor |
| Key Advantages | Predictable release, intermediate half-life ideal for angiogenesis, no redox activation needed[2][6] | Long-lasting NO release | Potent vasodilator | Endogenous NO carrier, involved in transnitrosation |
| Key Disadvantages | Shorter duration of action compared to SNAP | Variable stability, potential for side reactions | Potential for cyanide toxicity[7] | Instability, complex reactivity in biological systems |
| Primary Applications | Angiogenesis studies, sustained NO delivery for cellular signaling research[2][6] | Long-term NO exposure studies, vasodilation research | Acute vasodilation, hypertension research | Studies of endogenous NO metabolism and S-nitrosation |
Experimental Data and Protocols
The following sections provide summaries of experimental data and detailed protocols for key assays used to evaluate and compare the performance of NO donors.
Nitric Oxide Release Profile
The rate and duration of NO release are critical parameters for any NO donor. A comparative study measuring the NO release from different donors in real-time can be performed using an NO-sensitive electrode.
Experimental Protocol: Measurement of NO Release using an NO-Sensitive Electrode
-
Preparation of Solutions: Prepare stock solutions of this compound and other NO donors in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). All solutions should be prepared fresh daily.
-
Electrode Calibration: Calibrate the NO-sensitive electrode according to the manufacturer's instructions.
-
Measurement:
-
Add a known volume of the buffer to a reaction vessel maintained at 37°C.
-
Place the calibrated NO-sensitive electrode into the buffer and allow the baseline to stabilize.
-
Add a specific concentration of the NO donor to the vessel and immediately begin recording the NO concentration over time.
-
Continue recording until the NO concentration returns to baseline.
-
-
Data Analysis: Plot the NO concentration as a function of time to generate the release profile for each donor. Calculate the half-life (t½) from the decay curve.
Angiogenesis Assays
The pro-angiogenic potential of this compound has been demonstrated in various in vitro and ex vivo models.
This assay assesses the ability of endothelial cells to form capillary-like structures.
Experimental Protocol: Endothelial Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for gel formation.[8][9][10][11][12]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel-coated wells in endothelial cell growth medium.
-
Treatment: Add this compound or other NO donors at desired concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
Experimental Protocol: Aortic Ring Assay
-
Aorta Excision: Euthanize a rat or mouse and excise the thoracic aorta under sterile conditions.[13][14][15][16]
-
Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or basement membrane extract gel in a 48-well plate.[13][14][15][16]
-
Treatment: Add culture medium containing this compound or other NO donors at the desired concentrations.
-
Incubation: Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. Quantify the angiogenic response by measuring the length and number of sprouts.
Cytotoxicity Assay
Evaluating the potential cytotoxicity of NO donors is crucial for interpreting experimental results.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound and other NO donors for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Signaling Pathways and Visualizations
Nitric oxide exerts many of its biological effects through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][17][18]
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. corning.com [corning.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. cusabio.com [cusabio.com]
- 18. researchgate.net [researchgate.net]
Evaluating the Specificity of Spermine NONOate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate nitric oxide (NO) donor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Spermine (B22157) NONOate with other commonly used NO donors, focusing on its specificity, mechanism of action, and effects on key signaling pathways. Experimental data is presented to facilitate objective evaluation, and detailed protocols for key assays are provided.
Executive Summary
Spermine NONOate is a popular diazeniumdiolate NO donor that spontaneously releases NO in a pH-dependent manner. Its predictable, first-order kinetics and moderate half-life make it a valuable tool for studying the biological effects of NO. However, a thorough evaluation of its specificity requires consideration of not only its NO-releasing properties but also the potential biological activities of its spermine backbone. This guide demonstrates that while this compound is a potent activator of NO-mediated signaling, the spermine moiety can exert independent effects on cellular pathways, a factor that must be considered in experimental design and data interpretation.
Comparison of Nitric Oxide Donor Properties
The choice of an NO donor is often dictated by its NO release kinetics. The following table summarizes the key properties of this compound and other commonly used NO donors.
| Feature | This compound | DEA NONOate | S-Nitroso-N-acetyl-penicillamine (SNAP) | Sodium Nitroprusside (SNP) |
| Mechanism of NO Release | Spontaneous, pH-dependent decomposition | Spontaneous, pH-dependent decomposition | Spontaneous decomposition, accelerated by light and thiols | Spontaneous decomposition, requires light activation |
| Half-life (t½) at 37°C, pH 7.4 | ~39 minutes | ~2-4 minutes | ~4-6 hours | < 2 minutes |
| Moles of NO Released per Mole of Donor | ~1.7-2.0 | ~1.5 | 1 | 1 |
| Byproducts | Spermine, Nitrite | Diethylamine, Nitrite | N-acetyl-penicillamine disulfide | Cyanide, Iron |
Effects on cGMP Signaling Pathway
A primary downstream target of NO is soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). The potency of different NO donors in activating this pathway can vary significantly.
| Parameter | This compound | DEA NONOate | SNAP |
| EC50 for cGMP elevation | ~5 µM | ~0.38 µM | ~100 µM (in the absence of thiols) |
| Time to Peak cGMP Level | 15-30 minutes | ~10 minutes | ~15 minutes |
| Duration of cGMP Elevation | Sustained, then gradual decline | Rapid peak and decline | Prolonged |
Specificity of this compound: The Role of the Spermine Backbone
A critical aspect of evaluating this compound's effects is to distinguish between the actions of released NO and the inherent biological activity of the parent spermine molecule.
Nitric Oxide-Dependent Effects:
The majority of this compound's well-characterized effects are mediated by the release of NO. These include:
-
Vasodilation: this compound is a potent vasodilator, an effect that is significantly attenuated by NO scavengers and inhibitors of soluble guanylate cyclase[1].
-
Angiogenesis: It has been shown to promote endothelial cell tube formation and angiogenesis in various in vitro and in vivo models[2].
-
Inhibition of Platelet Aggregation: Like other NO donors, it can inhibit platelet aggregation, a key process in thrombosis.
Potential Nitric Oxide-Independent Effects of the Spermine Backbone:
Recent studies have highlighted that the polyamine spermine can modulate cellular signaling pathways independently of NO. This is a crucial consideration for specificity.
-
Nrf2 Pathway Activation: Spermine has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This can lead to the upregulation of antioxidant enzymes and protection against oxidative stress[3][4].
-
JAK-STAT Pathway Modulation: Spermine can directly interact with and inhibit Janus kinases (JAKs), thereby suppressing cytokine signaling through the JAK-STAT pathway[5][6]. This has implications for its use in studies related to inflammation and immunology.
-
Regulation of Ion Channels: Polyamines, including spermine, are known to modulate the activity of various ion channels, which could influence cellular excitability and function.
The following diagram illustrates the dual signaling potential of this compound:
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Measurement of Nitric Oxide Release
This protocol describes a common method for measuring NO release from donors using an NO-sensitive electrode.
Methodology:
-
Electrode Calibration: Calibrate a commercial NO-sensitive electrode according to the manufacturer's instructions using S-nitrosoglutathione (GSNO) or other NO standards of known concentration.
-
Reaction Setup: Prepare a reaction vessel with a known volume of phosphate-buffered saline (PBS), pH 7.4, maintained at 37°C with constant stirring.
-
Data Acquisition: Place the calibrated NO electrode into the buffer and allow the baseline to stabilize.
-
Donor Addition: Add a stock solution of the NO donor (e.g., this compound) to the reaction vessel to achieve the desired final concentration.
-
Recording: Record the change in NO concentration over time until the signal returns to baseline.
-
Data Analysis: Plot the NO concentration as a function of time. From this curve, determine the peak NO concentration, the half-life of NO release, and the total amount of NO released.
Isolated Artery Vasodilation Assay
This protocol outlines the procedure for assessing the vasodilatory effects of NO donors on isolated arterial rings.
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat or mouse) according to approved ethical protocols. Carefully dissect the thoracic aorta or another artery of interest and place it in cold Krebs-Henseleit buffer.
-
Ring Mounting: Clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings. Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g. Test the viability of the rings by inducing contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).
-
Endothelium Integrity: To assess endothelium integrity, induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.
-
Dose-Response Curve: After washing and re-equilibration, pre-constrict the arterial rings again. Once a stable contraction is achieved, cumulatively add increasing concentrations of the NO donor (e.g., this compound) and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction. Plot the concentration-response curve and calculate the EC50 value for each donor. To investigate the mechanism, experiments can be repeated in the presence of inhibitors of sGC (e.g., ODQ) or NO scavengers.
Endothelial Cell Tube Formation Assay (Angiogenesis)
This in vitro assay is used to evaluate the pro- or anti-angiogenic potential of a compound.
Methodology:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in a small volume of serum-free or low-serum medium. Seed the cells onto the Matrigel-coated wells.
-
Treatment: Add the test compounds (e.g., this compound, other NO donors, spermine alone as a control) at various concentrations to the wells. Include appropriate vehicle and positive controls (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification: Visualize the formation of capillary-like structures (tubes) using a microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion and Recommendations
This compound is a versatile and reliable NO donor for a wide range of biological investigations. Its predictable NO release kinetics make it a valuable tool for studying NO-mediated signaling. However, researchers must be cognizant of the potential for the spermine backbone to exert biological effects independent of NO release.
To ensure the specificity of observed effects, it is strongly recommended to include the following controls in experimental designs:
-
Spermine alone: To assess the contribution of the polyamine backbone.
-
A structurally different NO donor with similar kinetics: To confirm that the effects are due to NO and not a specific property of the NONOate.
-
An NO scavenger (e.g., cPTIO): To confirm that the observed effect is indeed mediated by NO.
By employing these rigorous controls and carefully considering the dual signaling potential of this compound, researchers can enhance the validity and specificity of their findings in the complex and dynamic field of nitric oxide biology.
References
- 1. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular spermine targets JAK signaling to restrain cytokine-mediated autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Spermine NONOate in Experimental Settings
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of Spermine (B22157) NONOate's performance against other commonly used nitric oxide (NO) donors, supported by experimental data. We delve into the quantitative aspects of its activity, detail the experimental protocols to ensure reproducibility, and visualize the key signaling pathway involved.
Performance Comparison of Nitric Oxide Donors
Spermine NONOate distinguishes itself from other NO donors through its predictable and reproducible first-order release kinetics of nitric oxide in aqueous solutions without the need for redox activation.[1] This characteristic is crucial for controlled and repeatable experimental outcomes. The following tables summarize key quantitative data comparing this compound with other NO donors.
| Parameter | This compound | DEA/NO | Sodium Nitroprusside (SNP) | S-Nitroso-N-acetyl-DL-penicillamine (SNAP) |
| Half-life (t½) | ~39 minutes[2] | ~3.9 minutes[3] | Variable (light sensitive) | ~6 hours[2] |
| Moles of NO released per mole of donor | 1.7 ± 0.1[1] | 1.5 ± 0.2[1] | 1 | 1 |
| Decomposition Rate Constant (min⁻¹ at pH 7.4, 37°C) | 0.019 ± 0.002[1] | 0.47 ± 0.10[1] | N/A (requires enzymatic/light activation) | N/A (requires enzymatic activation) |
Table 1: Physicochemical Properties of Common NO Donors.
| Assay | This compound | DEA/NO | Sodium Nitroprusside (SNP) |
| Vasorelaxation (IC₅₀, μM) | 9.55[4] | Not reported | 0.017[4] |
| cGMP Elevation (EC₅₀, μM) | Not reported | 0.38 ± 0.02[3] | Not reported |
Table 2: Comparative Potency in Biological Assays.
Signaling Pathway
The primary mechanism of action for this compound involves the activation of the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) signaling pathway. The released NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors that mediate various physiological responses, including smooth muscle relaxation.
Experimental Protocols
To ensure the reproducibility of experiments using this compound, adherence to detailed and consistent protocols is essential. Below are methodologies for key experiments frequently employed in studying its effects.
Organ Bath Assay for Vasorelaxation
This protocol is adapted from studies investigating the relaxant effects of NO donors on vascular smooth muscle.[5]
1. Tissue Preparation:
- Male Swiss albino mice (25–30 g) are used.
- The corpus cavernosum is dissected and placed in cold Krebs solution.
- Two corporal strips (2 x 2 x 8 mm) are mounted in a 10-mL organ bath.
2. Organ Bath Setup:
- The organ bath contains Krebs solution maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂.
- The tissues are allowed to equilibrate for 60 minutes under a resting tension of 6 mN.
- Isometric tension is recorded using a force-displacement transducer.
3. Experimental Procedure:
- Tissues are pre-contracted with phenylephrine (B352888) (10 μM).
- Once a stable contraction is achieved, cumulative concentration-response curves are generated for this compound (0.1–100 µM) and other NO donors.
- Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
- Washout periods are implemented between drug additions to allow the tissue to return to baseline. A study noted that Spermine-NONOate-induced relaxation was reversible and reproducible.[3]
Measurement of Nitric Oxide Release
This method allows for the quantification of NO released from this compound and other donors.
1. Reagent Preparation:
- Prepare a stock solution of this compound in 10 mM NaOH.
- Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) and maintain it at 37°C.
2. NO Measurement:
- An NO-sensitive electrode is used to measure the concentration of NO.
- The electrode is calibrated according to the manufacturer's instructions.
- A known concentration of the this compound stock solution is added to the PBS in a sealed chamber to initiate NO release.
- The NO concentration is recorded over time to determine the release kinetics.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for comparing the effects of this compound with other NO donors.
By providing a clear comparison of its properties, detailing standardized experimental protocols, and illustrating its mechanism of action, this guide aims to enhance the reproducibility and reliability of research involving this compound.
References
- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nitric Oxide Donors: Spermine NONOate as a Positive Control
For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the choice of a reliable positive control is paramount. Spermine NONOate has emerged as a widely used NO donor due to its predictable and controlled release of nitric oxide. This guide provides an objective comparison of this compound with other common NO donors, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Common Nitric Oxide Donors
The efficacy of a nitric oxide donor is determined by several key parameters, including its half-life (t½), the concentration required to elicit a half-maximal response (EC50), and its mechanism of NO release. These factors dictate the temporal and concentration profile of NO exposure in an experimental system. The following tables summarize the performance of this compound in comparison to other frequently used NO donors.
| Nitric Oxide Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor |
| This compound | ~39 minutes[1] | 2[2] |
| Diethylamine (B46881) NONOate (DEA NONOate) | ~2 minutes[1][3] | 1.5[3] |
| S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | ~6 hours[4] | 1 |
| Sodium Nitroprusside (SNP) | < 2 minutes[1] | 1 |
| Propylamine Propylamine NONOate (PAPA NONOate) | ~15 minutes[4] | 2 |
| Nitric Oxide Donor | Experimental Model | Endpoint | EC50 Value |
| This compound | Norepinephrine-constricted rabbit aorta | Vasorelaxation | 6.2 µM[5] |
| Diethylamine NONOate (DEA NONOate) | Bovine chromaffin cells | cGMP Elevation | 0.38 ± 0.02 µM[1] |
| Diethylamine NONOate (DEA NONOate) | Phenylephrine-constricted rat small mesenteric artery | Vasorelaxation | ~0.2 µM (pEC50=6.7)[6] |
| S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Bovine chromaffin cells | cGMP Elevation | >100 µM[1] |
| Sodium Nitroprusside (SNP) | Bovine chromaffin cells | cGMP Elevation | ~10 µM[1] |
Experimental Protocols
Reproducible and reliable data begins with well-defined experimental protocols. Below are detailed methodologies for key assays used in nitric oxide research.
Quantification of Nitric Oxide Production using the Griess Assay
The Griess assay is a common colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452).
Materials:
-
Griess Reagent I: Sulfanilamide (SA) solution in an acidic buffer.
-
Griess Reagent II: N-(1-naphthyl)ethylenediamine (NED) solution.
-
Nitrite Standard Solutions (e.g., Sodium Nitrite).
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Samples (e.g., cell culture supernatant, plasma).
Procedure:
-
Sample Preparation: If samples contain high protein concentrations, deproteinization is necessary. Avoid acid precipitation methods as they can lead to nitrite loss[7]. Zinc sulfate/NaOH precipitation or ultrafiltration are recommended alternatives.
-
Standard Curve Preparation: Prepare a series of nitrite standard solutions of known concentrations in the same buffer as the samples.
-
Assay: a. To a 96-well plate, add 50 µL of each standard or sample to individual wells. b. Add 50 µL of Griess Reagent I to all wells and mix. c. Add 50 µL of Griess Reagent II to all wells and mix gently by tapping the plate[8]. d. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Intracellular cGMP Levels
Nitric oxide often exerts its biological effects through the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).
Materials:
-
Cultured cells or tissue homogenates.
-
Cell lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA-based).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat cells with the NO donor (e.g., this compound) or other compounds for the desired time.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells with cold PBS. b. Add cell lysis buffer to each well and incubate on ice to lyse the cells. c. Centrifuge the lysate to pellet cellular debris.
-
cGMP Measurement: a. Perform the cGMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites. b. After washing away unbound reagents, a substrate is added to generate a signal that is inversely proportional to the amount of cGMP in the sample.
-
Data Analysis: a. Generate a standard curve using the provided cGMP standards. b. Determine the cGMP concentration in the samples by interpolating from the standard curve. c. Normalize the results to the protein concentration of the cell lysate.
Visualizing Nitric Oxide Signaling Pathways and Workflows
Understanding the context in which this compound and other NO donors are used is crucial for experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate a key NO signaling pathway and a typical experimental workflow.
Caption: The canonical Nitric Oxide (NO)/cGMP signaling pathway.
Caption: A typical experimental workflow for studying the effects of NO donors.
Concluding Remarks
This compound serves as a valuable positive control in nitric oxide research due to its well-characterized NO release profile. Its intermediate half-life makes it suitable for a variety of experimental paradigms, allowing for sustained NO exposure compared to short-lived donors like DEA NONOate, without the prolonged release of agents like SNAP. The choice of an appropriate NO donor is context-dependent, and researchers should consider the specific requirements of their experimental system, including the desired kinetics of NO release and the biological endpoint being measured. This guide provides the necessary data and protocols to make an informed decision and to ensure the generation of robust and reproducible results in the study of nitric oxide signaling.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexes of .NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Spermine NONOate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Spermine NONOate, a commonly used nitric oxide (NO) donor. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. The compound is sensitive to moisture and air, and its toxicological properties have not been fully evaluated.[1][2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields or a face shield.[3]
-
Lab Coat: A laboratory coat is mandatory to protect from skin contact.[3]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, a NIOSH/MSHA-approved self-contained breathing apparatus is recommended.[1]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][3]
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
Storage:
-
Keep the container tightly closed and store at the recommended temperature, typically -80°C for long-term stability.[2][4][5]
-
The compound is hygroscopic and sensitive to moisture.[1][2]
This compound Disposal Protocol
The primary principle for the safe disposal of this compound is through controlled decomposition. This compound's stability is highly dependent on pH. It is stable in alkaline solutions (pH > 8.0) but decomposes to release nitric oxide as the pH is lowered.[6] This decomposition is nearly instantaneous at a pH of 5.0.[2][6]
Quantitative Data on this compound Decomposition
| pH | Temperature | Half-life (t½) |
| 7.4 | 37°C | 39 minutes |
| 7.4 | 22-25°C | 230 minutes |
| 5.0 | Room Temp. | ~Instantaneous |
| >8.0 | 0°C | Stable (24 hrs) |
Data compiled from multiple sources.[2][4][6][7]
Step-by-Step Disposal Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Prepare a large excess of an acidic solution, such as a dilute solution of hydrochloric acid or a pH 5.0 phosphate (B84403) buffer. The exact concentration should be determined by a qualified chemist to ensure the final solution is acidic.
-
-
Decomposition:
-
Slowly and carefully add the this compound waste (solid or dissolved in a minimal amount of alkaline buffer) to the acidic solution with constant stirring.
-
Be aware that nitric oxide gas will be released.[6] Ensure the fume hood provides adequate ventilation to safely exhaust the gas. Nitric oxide can react with air to form nitrogen dioxide, which is a toxic and potentially explosive gas.[1]
-
-
Verification of Decomposition:
-
Allow the solution to stir for a sufficient amount of time to ensure complete decomposition. Given the rapid decomposition at acidic pH, 30-60 minutes should be adequate.
-
-
Neutralization:
-
After confirming decomposition, neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution should be disposed of in accordance with federal, state, and local environmental regulations.[3] It may be permissible to dispose of the neutralized solution down the drain with copious amounts of water, but this must be confirmed with your institution's environmental health and safety (EHS) department.
-
For larger quantities or if unsure, contact a licensed professional waste disposal service.[3]
-
Spill Management:
-
Minor Spills: In case of a small spill of the solid material, avoid raising dust.[1] Vacuum or carefully sweep up the material and place it in a labeled, sealed container for disposal using the decomposition procedure described above.[1][3] Ventilate the area and flush with water after removal.[1]
-
Major Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[3]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Spermine NONOate
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Spermine NONOate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Glasses | Must be equipped with side shields to protect against splashes. |
| Safety Goggles | Recommended when there is a higher potential for dust or aerosol generation, or when handling larger quantities. Should be close-fitting and provide a complete seal around the eyes.[1] | |
| Hand Protection | Disposable Gloves | Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is limited, nitrile or latex gloves are generally recommended.[1] Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA approved respirator or a dust mask should be used when handling the solid compound, especially if there is a risk of generating dust.[1] Work in a well-ventilated area, preferably a fume hood, is also crucial. |
Operational Protocol: From Receipt to Disposal
Follow this step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] Recommended long-term storage is at -80°C under an inert gas like nitrogen.[2][3] The compound is hygroscopic and sensitive to moisture and oxygen.[3]
Handling and Preparation of Solutions
-
Work Area: All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. For nitric oxide release, an alkaline stock solution (e.g., in 0.01 M NaOH) can be prepared and is stable for up to 24 hours at 0°C.[3] To initiate nitric oxide release, this stock solution is added to a buffer at a neutral pH (7.0-7.4).[3]
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Disposal Plan
-
Regulatory Compliance: All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[1]
-
Professional Disposal: It is highly recommended to use a licensed professional waste disposal service for the disposal of this compound and any contaminated materials.
-
Container Labeling: Ensure all waste containers are clearly and accurately labeled.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
